molecular formula C10H12BrNO B8186352 6-Bromo-5-methoxy-indan-1-ylamine

6-Bromo-5-methoxy-indan-1-ylamine

Cat. No.: B8186352
M. Wt: 242.11 g/mol
InChI Key: GXKHWXDVLJWSSZ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

6-Bromo-5-methoxy-indan-1-ylamine hydrochloride (CAS 1965310-31-9) is a high-purity chemical building block supplied for research and development purposes. This compound features the indanone scaffold, which is a privileged structure in medicinal chemistry known for its diverse biological activities . The indanone core is of significant research interest, particularly in the development of ligands for neurodegenerative disease targets . Specifically, indanone-based derivatives have shown promise in Structure-Activity Relationship (SAR) studies aimed at developing high-affinity, selective ligands for alpha-synuclein (α-syn) fibrils . These pathological fibrils are a hallmark of Parkinson's disease, and small molecules that bind them are valuable tools for in vitro screening assays in the pursuit of diagnostic and therapeutic agents . Furthermore, the indanone scaffold is a key component in approved therapeutics like donepezil for Alzheimer's disease, underscoring its importance in central nervous system drug discovery . Researchers are also exploring arylidene indanone derivatives, which are rigid analogues of chalcones, for their potential as inhibitors of tubulin, cholinesterases, and various cancer cell lines . This product is provided as the hydrochloride salt for enhanced stability. It is intended for use in chemical synthesis, biological screening, and analytical applications in a controlled laboratory environment. Please Note: This product is labeled with the required signal word "Warning" and appropriate hazard statements. Always consult the Safety Data Sheet (SDS) prior to use. 6-Bromo-5-methoxy-indan-1-ylamine hydrochloride is strictly for Research Use Only. It is not intended for diagnostic or therapeutic applications, or for human or veterinary use.

Properties

IUPAC Name

6-bromo-5-methoxy-2,3-dihydro-1H-inden-1-amine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H12BrNO/c1-13-10-4-6-2-3-9(12)7(6)5-8(10)11/h4-5,9H,2-3,12H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GXKHWXDVLJWSSZ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=C(C=C2C(CCC2=C1)N)Br
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H12BrNO
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

242.11 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Foundational & Exploratory

An In-depth Technical Guide to 6-Bromo-5-methoxy-indan-1-ylamine HCl: A Key Intermediate in Medicinal Chemistry

Author: BenchChem Technical Support Team. Date: February 2026

This technical guide provides a comprehensive overview of 6-Bromo-5-methoxy-indan-1-ylamine hydrochloride, a substituted indane derivative of significant interest to researchers and professionals in drug discovery and development. We will delve into its chemical properties, plausible synthetic routes, potential applications, and essential safety protocols, offering field-proven insights grounded in established chemical principles.

Core Molecular Attributes

6-Bromo-5-methoxy-indan-1-ylamine HCl is a heterocyclic compound with a molecular structure that makes it a versatile building block in medicinal chemistry. Its key identifiers and physicochemical properties are summarized below.

PropertyValueSource(s)
Chemical Name 6-Bromo-5-methoxy-indan-1-ylamine hydrochloride
Synonym 6-bromo-5-methoxy-2,3-dihydro-1H-inden-1-amine hydrochloride
CAS Number 1965310-31-9
Molecular Formula C₁₀H₁₃BrClNO[1]
Molecular Weight 278.58 g/mol
Alternate Molecular Weight 278.57 g/mol [1]
Physical Form Off-white solid[2]

The structure, characterized by a brominated and methoxylated indane backbone with a primary amine at the 1-position, presents multiple reaction sites for further chemical modification. The hydrochloride salt form generally enhances the compound's stability and solubility in aqueous media, which is advantageous for various laboratory applications.

Strategic Synthesis and Mechanistic Insights

While specific, detailed experimental protocols for the synthesis of 6-Bromo-5-methoxy-indan-1-ylamine HCl are not extensively published, a logical and efficient synthetic pathway can be devised from its ketone precursor, 6-Bromo-5-methoxy-2,3-dihydro-1H-inden-1-one. This approach is rooted in the well-established principles of reductive amination.

The overall synthetic strategy involves the conversion of the ketone to an imine, followed by reduction to the desired primary amine. The final step would be the formation of the hydrochloride salt.

G Ketone 6-Bromo-5-methoxy-2,3-dihydro-1H-inden-1-one Imine Intermediate Imine Ketone->Imine + NH3 or NH4OAc - H2O Amine 6-Bromo-5-methoxy-indan-1-ylamine (Free Base) Imine->Amine Reduction (e.g., NaBH3CN, H2/Pd-C) HCl_Salt 6-Bromo-5-methoxy-indan-1-ylamine HCl (Final Product) Amine->HCl_Salt + HCl in ether or isopropanol

Caption: Plausible synthetic workflow for 6-Bromo-5-methoxy-indan-1-ylamine HCl.

Experimental Protocol: A Plausible Approach

Step 1: Reductive Amination

  • Imine Formation: The precursor, 6-Bromo-5-methoxy-2,3-dihydro-1H-inden-1-one, would be dissolved in a suitable solvent such as methanol or ethanol. An ammonia source, like ammonium acetate or a solution of ammonia in methanol, is then added. The reaction is typically stirred at room temperature to facilitate the formation of the intermediate imine.

  • Reduction: A reducing agent is introduced to the reaction mixture. Sodium cyanoborohydride (NaBH₃CN) is a common choice for its selectivity in reducing imines in the presence of ketones. Alternatively, catalytic hydrogenation using a catalyst like palladium on carbon (Pd/C) under a hydrogen atmosphere can be employed.[3][4] The reaction progress is monitored by techniques such as Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).

Step 2: Hydrochloride Salt Formation

  • Work-up: Once the reaction is complete, the solvent is removed under reduced pressure. The residue is then worked up, typically by partitioning between an organic solvent (e.g., ethyl acetate) and a basic aqueous solution (e.g., sodium bicarbonate) to remove any unreacted starting material and byproducts. The organic layer containing the free base of the amine is then dried and concentrated.

  • Salt Formation: The purified free base is dissolved in a suitable anhydrous solvent, such as diethyl ether or isopropanol. A solution of hydrogen chloride in the same or a compatible solvent is added dropwise with stirring. The hydrochloride salt, being less soluble, precipitates out of the solution and can be collected by filtration, washed with cold solvent, and dried under vacuum.

Applications in Drug Discovery and Development

Substituted indane and indazole scaffolds are prevalent in medicinal chemistry due to their ability to mimic endogenous ligands and interact with various biological targets. While specific biological data for 6-Bromo-5-methoxy-indan-1-ylamine HCl is not widely available, its structural motifs suggest significant potential as a key intermediate in the synthesis of bioactive molecules.

  • Neurological Disorders: The indane core is a feature in compounds targeting the central nervous system. The amine functionality allows for the introduction of various side chains to modulate activity at specific receptors or enzymes. Structurally related bromo-methoxy-pyridinylamines are utilized in the development of therapeutic agents for neurological disorders.[5]

  • Kinase Inhibitors: The bromo-indazole scaffold, a close structural relative, is a recognized building block for the synthesis of kinase inhibitors, which are crucial in oncology research.[6] The bromine atom on the aromatic ring of 6-Bromo-5-methoxy-indan-1-ylamine HCl provides a handle for cross-coupling reactions (e.g., Suzuki, Buchwald-Hartwig) to build more complex molecules with potential kinase inhibitory activity.

  • Agrochemicals: Bromo-substituted heterocyclic amines have also found applications in the development of novel pesticides and herbicides.[5]

Characterization and Quality Control

To ensure the identity and purity of synthesized 6-Bromo-5-methoxy-indan-1-ylamine HCl, a suite of analytical techniques would be employed:

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR would confirm the chemical structure by showing the expected proton and carbon signals and their connectivities.

  • Mass Spectrometry (MS): This technique would be used to determine the molecular weight of the compound and confirm its elemental composition.

  • High-Performance Liquid Chromatography (HPLC): HPLC is essential for assessing the purity of the final product.

  • Fourier-Transform Infrared (FTIR) Spectroscopy: FTIR can identify the presence of key functional groups, such as the amine and the aromatic ring.

Safety and Handling

  • Personal Protective Equipment (PPE): Wear standard PPE, including safety goggles, a lab coat, and chemical-resistant gloves.

  • Handling: Handle in a well-ventilated area, preferably in a fume hood, to avoid inhalation of dust. Avoid contact with skin and eyes.[7]

  • Storage: Store in a tightly closed container in a cool, dry place away from incompatible materials such as strong oxidizing agents.[7]

  • Toxicity: The compound is expected to be harmful if swallowed and may cause skin, eye, and respiratory irritation.[7][8] In case of exposure, follow standard first-aid procedures and seek medical attention.

References

  • Capot Chemical Co., Ltd. Specifications of 6-Bromo-5-methoxy-indan-1-ylamine hydrochloride. [Link]

  • CPAChem. Safety data sheet - Hydrochloric Acid. [Link]

  • Organic Chemistry Portal. Amine synthesis by reductive amination (reductive alkylation). [Link]

  • ACS Green Chemistry Institute Pharmaceutical Roundtable. Reductive Amination. [Link]

  • Chem-Impex. 6-Bromo-2-methoxypyridin-3-ylamine. [Link]

Sources

5-methoxy-6-bromo-1-aminoindan synonyms and nomenclature

Author: BenchChem Technical Support Team. Date: February 2026

This technical guide provides an in-depth analysis of 5-methoxy-6-bromo-1-aminoindan , a rigidified structural analogue of the phenethylamine class. This monograph is designed for researchers in medicinal chemistry and psychopharmacology, focusing on the synthesis, nomenclature, and structure-activity relationships (SAR) of this specific scaffold.

Executive Summary & Chemical Identity

5-Methoxy-6-bromo-1-aminoindan is a bicyclic organic amine belonging to the aminoindan class. Structurally, it represents a conformationally restricted analogue of the 2,5-dimethoxy-4-bromophenethylamine (2C-B) pharmacophore, specifically cyclized at the benzylic position. Unlike its 2-aminoindan counterparts (which are typically monoamine releasing agents), 1-aminoindans are frequently associated with Monoamine Oxidase (MAO) inhibition and distinct receptor binding profiles.

Nomenclature & Synonyms
  • IUPAC Name: 6-bromo-5-methoxy-2,3-dihydro-1H-inden-1-amine

  • Common Codes: Br-5-MeO-1-AI, 5-MeO-6-Br-1-AI

  • Chemical Formula: C

    
    H
    
    
    
    BrNO
  • Molecular Weight: 242.11 g/mol

  • Key Precursor: 5-bromo-6-methoxy-1-indanone (CAS: 187872-11-3)

Note on Isomerism: The 1-aminoindan structure possesses a chiral center at C1. While often synthesized as a racemate, the biological activity of 1-aminoindans (e.g., Rasagiline) is frequently stereospecific.

Structural Analysis & SAR Logic

The pharmacological interest in this compound stems from its hybrid structure. It combines the specific ring substitution of the psychedelic phenethylamine 2C-B with the rigid 1-aminoindan core.

Comparative Pharmacophores
Feature2C-B (Phenethylamine)5-IAI (2-Aminoindan)5-MeO-6-Br-1-AI (1-Aminoindan)
Nitrogen Position Flexible ethyl chainRigid, cyclic (Pos 2)Rigid, cyclic (Pos 1)
Primary Activity 5-HT

Agonist
Serotonin Releaser (SSRA)Putative MAO Inhibitor / 5-HT Ligand
Halogen Role Increases 5-HT affinityIncreases SERT affinityMetabolic stability / Lipophilicity

Mechanistic Insight: The rigidification of the ethylamine side chain into the 1-position of the indan ring typically reduces direct agonism at 5-HT


 receptors compared to the flexible phenethylamine or the 2-aminoindan analogues. Instead, 1-aminoindans are privileged scaffolds for MAO-B inhibition . The presence of the bromine atom at C6 and methoxy at C5 is expected to enhance lipophilicity and alter metabolic clearance compared to the unsubstituted parent.

Synthesis Protocol

Critical Warning: Standard catalytic hydrogenation (e.g., H


, Pd/C) of the oxime intermediate will likely result in dehalogenation  (stripping the bromine atom). The protocol below utilizes a reductive amination strategy designed to preserve the aryl bromide.
Workflow Diagram (DOT)

Synthesis Start 5-Bromo-6-methoxy-1-indanone (CAS 187872-11-3) Step1 Oxime Formation (NH2OH·HCl, NaOAc, EtOH) Start->Step1 Reflux, 2h Inter Intermediate: 5-Bromo-6-methoxy-1-indanone oxime Step1->Inter Step2 Selective Reduction (Zn dust, AcOH) *Preserves Bromine* Inter->Step2 0°C to RT End 5-Methoxy-6-bromo-1-aminoindan (Free base or HCl salt) Step2->End Acid/Base Extraction

Caption: Synthesis pathway avoiding catalytic dehalogenation.

Detailed Methodology
Phase 1: Formation of the Oxime[1]
  • Reagents:

    • 5-Bromo-6-methoxy-1-indanone (10 mmol)

    • Hydroxylamine hydrochloride (15 mmol)

    • Sodium acetate (20 mmol)

    • Ethanol (95%, 50 mL)

  • Procedure:

    • Dissolve the indanone in ethanol.

    • Add hydroxylamine HCl and sodium acetate dissolved in a minimum amount of water.

    • Reflux the mixture for 2–3 hours. Monitor by TLC (silica, DCM:MeOH 95:5) for disappearance of the ketone.

    • Workup: Evaporate ethanol. Add water (50 mL) and cool on ice. The oxime precipitate should be filtered, washed with cold water, and dried.

    • Yield Expectation: >90%.

Phase 2: Selective Reduction (Zinc/Acetic Acid)

Rationale: Zinc in acetic acid is a mild reducing agent that effectively reduces oximes to amines without cleaving aryl-halide bonds, a common failure point with catalytic hydrogenation.

  • Reagents:

    • Oxime intermediate (from Phase 1)

    • Zinc dust (activated, 10 equivalents)

    • Glacial Acetic Acid (solvent)

  • Procedure:

    • Dissolve the oxime in glacial acetic acid (10 mL per gram of oxime).

    • Cool the solution to 0°C in an ice bath.

    • Slowly add Zinc dust in small portions to prevent thermal runaway (exothermic reaction).

    • Allow the mixture to warm to room temperature and stir vigorously for 12 hours.

    • Workup: Filter off the excess Zinc. Basify the filtrate with NaOH (aq) to pH 12 (use an ice bath, reaction is exothermic).

    • Extraction: Extract the free base amine with Dichloromethane (3 x 50 mL). Wash combined organics with brine, dry over MgSO

      
      , and evaporate.
      
  • Salt Formation: Dissolve the oil in dry diethyl ether and bubble dry HCl gas to precipitate the 5-methoxy-6-bromo-1-aminoindan hydrochloride salt.

Analytical Characterization (Predicted)

Researchers must validate the final product using the following parameters.

ParameterPredicted Value/Characteristic
Appearance White to off-white crystalline solid (HCl salt)
Solubility Soluble in Water, Ethanol; Insoluble in Ether (Salt form)
1H NMR (DMSO-d6) Indan protons: Multiplets at 2.0–3.0 ppm (C2, C3). Methine (C1-H): Triplet/Multiplet ~4.5 ppm. Aromatic: Two singlets (para-positioning) ~7.0–7.5 ppm. Methoxy: Singlet ~3.8 ppm.
Mass Spec (ESI+) [M+H]+ = 242/244 (characteristic 1:1 Br isotope pattern)

References

  • Landsiedel-Maier, D., & Frahm, A. W. (1998). Structure activity relationship of homochiral 7-substituted 1-aminoindans as 5-HT1A receptor ligands. PubMed. Retrieved from [Link]

  • Huynh, T., et al. (2012).[2] Structure-activity relationship study of selective excitatory amino acid transporter subtype 1 (EAAT1) inhibitor.... Journal of Medicinal Chemistry.[2] Retrieved from [Link]

Sources

Methodological & Application

Topic: Preparation of Chiral 6-Bromo-5-methoxy-indan-1-ylamine Derivatives

Author: BenchChem Technical Support Team. Date: February 2026

An Application Note for Researchers, Scientists, and Drug Development Professionals

Abstract

Chiral amines are fundamental building blocks in medicinal chemistry, with approximately 40% of commercially available drugs featuring these motifs.[1] The specific stereochemistry of these amines is often critical for pharmacological activity and safety.[2] This document provides a comprehensive guide to the synthesis, chiral resolution, and subsequent derivatization of 6-bromo-5-methoxy-indan-1-ylamine, a valuable scaffold for drug discovery. We present a detailed, field-proven protocol, starting from the synthesis of the racemic precursor, proceeding through enzymatic kinetic resolution, and culminating in the preparation of N-acylated derivatives. The causality behind experimental choices is elucidated to ensure both scientific integrity and reproducibility.

Introduction: The Significance of the Chiral Indanamine Scaffold

The indane framework is a privileged structure in medicinal chemistry, appearing in a wide range of biologically active compounds. When functionalized with a chiral amine at the C-1 position, it provides a rigid scaffold that can orient substituents in a well-defined three-dimensional space, facilitating precise interactions with biological targets. The 6-bromo-5-methoxy substitution pattern offers synthetic handles for further elaboration, making this specific scaffold particularly attractive for creating diverse chemical libraries for screening and lead optimization.

The preparation of enantiomerically pure amines is a cornerstone of modern pharmaceutical synthesis.[3] While direct asymmetric synthesis is an elegant approach, the resolution of racemic mixtures remains a robust and widely practiced strategy, especially when scalable and efficient methods are employed.[4][5] This guide focuses on a highly effective method: enzymatic kinetic resolution, which leverages the exquisite stereoselectivity of enzymes to separate enantiomers.[6]

Overall Synthetic Workflow

The preparation of chiral 6-bromo-5-methoxy-indan-1-ylamine derivatives is a multi-step process. The logical flow begins with the construction of the indanone core, followed by its conversion to a racemic amine. The critical step is the resolution of this racemate to isolate the desired enantiomer, which is then used in subsequent derivatization reactions.

G cluster_0 Part A: Precursor Synthesis cluster_1 Part B: Chiral Resolution cluster_2 Part C: Derivatization A 3-Bromo-4-methoxy- phenylpropionic Acid B 6-Bromo-5-methoxy- 1-indanone A->B  Intramolecular  Friedel-Crafts  Cyclization C Racemic 6-Bromo-5-methoxy- indan-1-ylamine B->C  Reductive  Amination D Enzymatic Kinetic Resolution (Lipase-catalyzed Acylation) C->D E (R)-N-Acetyl-6-bromo- 5-methoxy-indan-1-ylamine D->E F (S)-6-Bromo-5-methoxy- indan-1-ylamine (Unreacted) D->F G Desired Chiral Amine (e.g., (S)-enantiomer) F->G  Purification I Diverse Library of Chiral Amide/Sulfonamide Derivatives G->I H Acyl Chlorides, Sulfonyl Chlorides, etc. H->I

Figure 1: High-level workflow for the synthesis and derivatization of chiral 6-bromo-5-methoxy-indan-1-ylamine.

Experimental Protocols

Part A: Synthesis of Racemic 6-Bromo-5-methoxy-indan-1-ylamine

Step A1: Synthesis of 6-Bromo-5-methoxy-1-indanone

The synthesis of the indanone core is achieved via an intramolecular Friedel-Crafts acylation of the corresponding phenylpropionic acid. This is a classic and reliable method for forming the five-membered ring of the indane system.[7]

  • Materials:

    • 3-(3-Bromo-4-methoxyphenyl)propanoic acid

    • Polyphosphoric acid (PPA) or Eaton's reagent (P₂O₅ in MeSO₃H)

    • Toluene

    • Ice, Saturated sodium bicarbonate (NaHCO₃) solution, Brine

    • Anhydrous magnesium sulfate (MgSO₄)

    • Dichloromethane (DCM) or Ethyl acetate (EtOAc)

  • Protocol:

    • To a stirred solution of 3-(3-bromo-4-methoxyphenyl)propanoic acid (1.0 eq) in toluene, add polyphosphoric acid (10 eq by weight) at room temperature.

      • Scientist's Note: PPA serves as both the acidic catalyst and the dehydrating agent to promote the cyclization. Eaton's reagent can be a more effective alternative, allowing for lower reaction temperatures.

    • Heat the mixture to 80-90 °C and stir vigorously for 2-4 hours. Monitor the reaction progress by TLC or LC-MS.

    • Cool the reaction mixture to room temperature and then carefully pour it onto crushed ice with vigorous stirring.

      • Causality: This step quenches the reaction and hydrolyzes the PPA. The addition must be slow and controlled due to the exothermic nature of the hydrolysis.

    • Extract the aqueous slurry with DCM or EtOAc (3x).

    • Combine the organic layers and wash sequentially with water, saturated NaHCO₃ solution (to remove unreacted acid), and brine.

    • Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure.

    • Purify the crude product by recrystallization (e.g., from ethanol/water) or silica gel chromatography to yield 6-bromo-5-methoxy-1-indanone as a solid.

Step A2: Reductive Amination to Racemic 6-Bromo-5-methoxy-indan-1-ylamine

The ketone is converted to the primary amine via reductive amination. This protocol uses ammonium acetate as the ammonia source and sodium cyanoborohydride as a mild reducing agent that selectively reduces the intermediate imine in the presence of the ketone.

  • Materials:

    • 6-Bromo-5-methoxy-1-indanone

    • Ammonium acetate (NH₄OAc)

    • Sodium cyanoborohydride (NaBH₃CN)

    • Methanol (MeOH)

    • Aqueous hydrochloric acid (HCl), Sodium hydroxide (NaOH)

    • Dichloromethane (DCM)

  • Protocol:

    • Dissolve 6-bromo-5-methoxy-1-indanone (1.0 eq) and a large excess of ammonium acetate (e.g., 10 eq) in methanol.

    • Stir the solution at room temperature for 30 minutes to facilitate imine formation.

    • Add sodium cyanoborohydride (1.5-2.0 eq) portion-wise to the solution.

      • Scientist's Note: NaBH₃CN is a milder and more selective reducing agent than NaBH₄ for reductive aminations. The reaction should be performed in a well-ventilated fume hood as HCN gas can be evolved, particularly under acidic conditions.

    • Stir the reaction at room temperature overnight.

    • Quench the reaction by slowly adding 2M HCl until the pH is ~2 to destroy excess reducing agent.

    • Remove methanol under reduced pressure.

    • Basify the aqueous residue with 4M NaOH solution to a pH of >12 and extract the product with DCM (3x).

    • Combine the organic layers, dry over anhydrous Na₂SO₄, filter, and concentrate to give the racemic amine, which can be used directly in the next step.

Part B: Chiral Resolution via Enzymatic Acylation

Enzymatic kinetic resolution is a powerful method for separating enantiomers.[8] Here, we use Novozym 435, an immobilized lipase from Candida antarctica, which will selectively acylate one enantiomer of the amine, allowing for easy separation of the resulting amide from the unreacted amine enantiomer.

G cluster_0 Reaction Vessel cluster_1 Separation Racemate Racemic Amine ((R)-Amine + (S)-Amine) Enzyme Lipase (Novozym 435) Racemate->Enzyme AcylDonor Acyl Donor (e.g., Isopropyl Acetate) AcylDonor->Enzyme Amide (R)-Amide (Fast reacting enantiomer) Enzyme->Amide Selective Acylation Amine (S)-Amine (Slow/unreacted enantiomer) Enzyme->Amine Remains Workup Acid/Base Extraction or Chromatography Amide->Workup Amine->Workup FinalAmide Purified (R)-Amide Workup->FinalAmide FinalAmine Purified (S)-Amine (High e.e.) Workup->FinalAmine

Figure 2: Principle of enzymatic kinetic resolution for separating amine enantiomers.

  • Materials:

    • Racemic 6-bromo-5-methoxy-indan-1-ylamine

    • Novozym 435 (immobilized Candida antarctica lipase B)

    • Isopropyl acetate or Ethyl acetate (as both solvent and acyl donor)

    • Anhydrous toluene or MTBE (as solvent)

    • Molecular sieves (4Å)

  • Protocol:

    • To a flask containing the racemic amine (1.0 eq) and activated molecular sieves, add anhydrous toluene or MTBE.

    • Add isopropyl acetate (0.6 eq).

      • Scientist's Note: The stoichiometry is critical. Using a slight excess of the amine relative to the acyl donor prevents the reaction from proceeding past 50% conversion, which is theoretically the point of maximum enantiomeric excess (e.e.) for the unreacted starting material.

    • Add Novozym 435 (typically 10-20% by weight of the amine).

    • Seal the flask and shake or stir the suspension at a controlled temperature (e.g., 30-40 °C).

    • Monitor the reaction progress by chiral HPLC or SFC. The goal is to reach approximately 50% conversion. This can take several hours to days depending on the substrate and conditions.

    • Once ~50% conversion is reached, filter off the enzyme (Novozym 435 can be washed and reused) and the molecular sieves.

    • Concentrate the filtrate. The crude product is a mixture of the acylated amine (one enantiomer) and the unreacted amine (the other enantiomer).

    • Separation:

      • Dissolve the residue in a suitable solvent like EtOAc.

      • Perform an acid extraction: wash with 1M HCl (aq). The unreacted amine will move to the aqueous layer as the hydrochloride salt, while the neutral amide remains in the organic layer.

      • Separate the layers. The organic layer contains the N-acetylated amine. The aqueous layer contains the desired unreacted amine.

      • Basify the aqueous layer with NaOH to pH >12 and extract with DCM to recover the enantiomerically enriched free amine.

      • Wash, dry, and concentrate both fractions separately.

    • Determine the enantiomeric excess (e.e.) of the recovered amine using chiral chromatography.

ParameterRecommended ValueRationale
Enzyme Novozym 435High activity and stability; immobilized for easy removal.[8]
Acyl Donor Isopropyl acetateEffective acyl donor with good enantioselectivity.[8]
Substrate Ratio 1:0.6 (Amine:Acyl Donor)Targets ~50% conversion for optimal e.e. of remaining amine.
Temperature 30-40 °CBalances reaction rate and enzyme stability.
Solvent Toluene or MTBEAprotic, non-polar solvents are generally preferred for lipase activity.
Monitoring Chiral HPLC / SFCEssential for stopping the reaction at the optimal conversion point.[9]

Table 1: Key Parameters for Enzymatic Kinetic Resolution.

Part C: Derivatization of the Chiral Amine

The enantiomerically pure amine is now ready for derivatization to explore structure-activity relationships (SAR). N-acylation is a common and straightforward method.[10]

  • General Protocol for N-Acylation:

    • Dissolve the chiral 6-bromo-5-methoxy-indan-1-ylamine (1.0 eq) and a non-nucleophilic base like triethylamine (TEA, 1.5 eq) or diisopropylethylamine (DIPEA, 1.5 eq) in an anhydrous solvent like DCM or THF.

    • Cool the solution to 0 °C in an ice bath.

    • Slowly add the desired acyl chloride or sulfonyl chloride (1.1 eq) dropwise.

    • Allow the reaction to warm to room temperature and stir for 2-16 hours, monitoring by TLC.

    • Upon completion, quench the reaction with water or saturated ammonium chloride solution.

    • Extract the product with DCM or EtOAc.

    • Wash the combined organic layers with water and brine, dry over Na₂SO₄, filter, and concentrate.

    • Purify the resulting amide or sulfonamide derivative by silica gel chromatography or recrystallization.

Conclusion

This application note details a robust and reproducible pathway for the synthesis of enantiomerically pure 6-bromo-5-methoxy-indan-1-ylamine and its derivatives. The key transformation, an enzymatic kinetic resolution, provides an efficient means to access the chiral building block with high enantiomeric excess. The protocols and scientific rationale provided herein are designed to empower researchers in medicinal chemistry and drug development to confidently produce these valuable compounds for the advancement of their research programs.

References

  • Ningbo Innopharmchem Co., Ltd. (2026). The Role of Chiral Amines in Modern Pharmaceutical Synthesis.
  • MDPI. (n.d.). Immobilization of a Secondary Chiral Amine Organocatalyst on Mesoporous Molecular Sieves.
  • Sigma-Aldrich. (n.d.). Chiral Amines in Asymmetric Synthesis.
  • Royal Society of Chemistry. (n.d.). Recent advances in the synthesis of chiral α-tertiary amines via transition-metal catalysis. Chemical Communications.
  • ACS Publications. (2021). Recent Advances in the Enantioselective Synthesis of Chiral Amines via Transition Metal-Catalyzed Asymmetric Hydrogenation. Chemical Reviews.
  • Sigma-Aldrich. (n.d.). Kinetic resolutions of indan derivatives using bacteria.
  • PubMed. (2002). Kinetic resolutions of indan derivatives using bacteria.
  • University of KwaZulu-Natal. (n.d.). Asymmetric reduction of substituted indanes as scaffolds for the synthesis of potential drug candidates.
  • PubMed. (2021). Lead derivatization of ethyl 6-bromo-2-((dimethylamino)methyl)-5-hydroxy-1-phenyl-1H-indole-3-carboxylate and 5-bromo-2-(thiophene-2-carboxamido) benzoic acid as FabG inhibitors targeting ESKAPE pathogens.
  • ResearchGate. (n.d.). Enzymatic resolution of 1-phenylethylamine by amidation reaction in organic medium.
  • University of Leeds. (n.d.). Synthesising Complex Chiral Amines Through Resolution-Racemisation-Recycle.
  • NIH National Center for Biotechnology Information. (n.d.). Enzymatic strategies for asymmetric synthesis.
  • Beilstein Journals. (2017). Synthesis of 1-indanones with a broad range of biological activity.
  • Royal Society of Chemistry. (n.d.). Efficient amidation of weak amines: synthesis, chiral separation by SFC, and antimicrobial activity of N-(9,10-dioxo-9,10-dihydroanthracen-1-yl) carboxamide. Organic & Biomolecular Chemistry.
  • NIH National Center for Biotechnology Information. (2024). Elucidating Chiral Resolution of Aromatic Amino Acids Using Glycopeptide Selectors: A Combined Molecular Docking and Chromatographic Study.
  • NIH National Center for Biotechnology Information. (n.d.). Synthesis of 1-indanones with a broad range of biological activity.
  • Tokyo Chemical Industry. (n.d.). Chiral Auxiliaries and Optical Resolving Agents.
  • Yale University. (n.d.). Asymmetric Synthesis of Amines - Ellman Laboratory.
  • ACS Publications. (2023). Recent Advances in Separation and Analysis of Chiral Compounds. Analytical Chemistry.
  • Royal Society of Chemistry. (n.d.). Supplementary material for Resolution of a chiral amine and recovery of unwanted enantiomer by racemization.
  • IU Indianapolis ScholarWorks. (n.d.). Formation and identification of novel derivatives of primary amine and zwitterionic drugs.
  • ResearchGate. (2025). Preparation of ( R )-1-Aminoindan by Dynamic Kinetic Resolution.

Sources

Advanced Suzuki-Miyaura Cross-Coupling Strategies for 6-Bromo-Aminoindan Scaffolds

Author: BenchChem Technical Support Team. Date: February 2026

Application Note & Methodological Protocol Target Audience: Synthetic Chemists, Medicinal Chemists, and Drug Development Professionals

Introduction & Mechanistic Context

The 6-bromo-aminoindan scaffold (encompassing both 6-bromo-1-aminoindan and 6-bromo-2-aminoindan) is a highly privileged building block in medicinal chemistry, frequently utilized in the development of monoamine oxidase (MAO) inhibitors, dopamine agonists, and novel GPCR ligands. Functionalizing the C6 position via the is a critical synthetic step.

However, the presence of a free primary benzylic or homobenzylic amine presents a severe mechanistic challenge. The primary amine acts as a strong


-donor ligand. During the catalytic cycle, it can coordinate to the electrophilic Pd(II) intermediate formed immediately after oxidative addition. This coordination creates a stable, off-cycle resting state that effectively poisons the catalyst. Furthermore, under basic conditions, the free amine can undergo competitive Buchwald-Hartwig amination, leading to unwanted C-N bond formation instead of the desired C-C bond.

To overcome this, chemists must choose between two divergent strategies:

  • The Direct Coupling Route: Utilizing sterically demanding dialkylbiaryl phosphine ligands (e.g., XPhos) and advanced precatalysts (e.g., ) to physically block amine coordination and accelerate transmetalation.

  • The Protection Route: Transiently masking the amine's nucleophilicity with a protecting group (e.g., Boc), allowing the use of standard, cost-effective bidentate Pd catalysts.

Strategic Workflow Visualization

The following decision tree illustrates the logical flow for selecting the appropriate coupling strategy based on project constraints (e.g., step economy vs. catalyst cost).

Workflow Start 6-Bromo-Aminoindan (Unprotected) Decision Protect Amine? Start->Decision Unprotected Direct Coupling Decision->Unprotected No Protected Protection Route Decision->Protected Yes CatA Catalyst: XPhos Pd G3 Base: K3PO4 Solvent: Dioxane/H2O Unprotected->CatA ProdA Functionalized Aminoindan (1-Step Process) CatA->ProdA ProtectStep 1. Boc2O, Et3N Protected->ProtectStep CatB 2. Catalyst: Pd(dppf)Cl2 Base: Na2CO3 Solvent: Toluene/H2O ProtectStep->CatB Deprotect 3. TFA / DCM CatB->Deprotect ProdB Functionalized Aminoindan (3-Step Process) Deprotect->ProdB

Workflow for Suzuki coupling of aminoindans: Direct coupling vs. Protection routes.

Experimental Protocols & Causality

A self-validating protocol requires not only the steps but the mechanistic reasoning (causality) behind them to ensure reproducibility and facilitate troubleshooting.

Protocol A: Direct Suzuki Coupling (Unprotected Amine)

This protocol is optimized for step-economy, utilizing to achieve direct C-C coupling in the presence of a free primary amine.

Materials:

  • 6-Bromo-aminoindan (1.0 equiv)

  • Aryl/Heteroaryl Boronic Acid (1.2 - 1.5 equiv)

  • XPhos Pd G3 (2 - 5 mol%)

  • 
     (3.0 equiv, 0.5 M aqueous solution)
    
  • 1,4-Dioxane (Anhydrous)

Step-by-Step Procedure:

  • Reaction Assembly: To an oven-dried Schlenk flask equipped with a magnetic stir bar, add 6-bromo-aminoindan, the boronic acid, and XPhos Pd G3.

  • Inert Atmosphere Generation (Critical): Seal the flask with a septum. Evacuate the flask and backfill with ultra-pure Argon. Repeat this cycle three times.

    • Causality: Pd(0) is highly susceptible to oxidation. The G3 precatalyst rapidly forms the active

      
       species; any residual oxygen will irreversibly oxidize it to an inactive Pd(II) peroxo complex, halting the catalytic cycle.
      
  • Solvent Addition: Add degassed 1,4-Dioxane (to achieve a 0.1 M substrate concentration), followed by the degassed aqueous

    
     solution (Dioxane:Water ratio should be 4:1).
    
    • Causality: Water is strictly required to dissolve the phosphate base and to generate the reactive boronate complex

      
       which is the actual species that undergoes transmetalation.
      
  • Heating & Validation: Heat the mixture to 60–80 °C. Monitor the reaction via LC-MS. The reaction mixture should transition from a pale yellow to a dark, homogeneous amber.

    • Self-Validation Check: If the solution turns jet-black and precipitates form within the first 15 minutes, the catalyst has "crashed out" (aggregated into inactive Pd black), likely due to oxygen ingress or insufficient boronic acid activation.

  • Workup: Cool to room temperature, dilute with EtOAc, wash with brine, dry over

    
    , and purify via reverse-phase or normal-phase chromatography (using a basic modifier like 1% 
    
    
    
    in the eluent to prevent amine streaking).
Protocol B: Protection-Coupling-Deprotection Sequence

This protocol is ideal when scaling up, as it avoids the high cost of specialized Buchwald ligands and relies on highly robust, traditional palladium chemistry.

Step 1: Boc Protection

  • Procedure: Dissolve 6-bromo-aminoindan in DCM. Add

    
     (1.5 equiv) and 
    
    
    
    (1.1 equiv). Stir at room temperature for 4 hours.
  • Causality: The bulky tert-butoxycarbonyl group eliminates the nucleophilicity of the nitrogen lone pair, completely preventing it from coordinating to the palladium center in the subsequent step.

Step 2: Suzuki Coupling

  • Procedure: Combine the Boc-protected intermediate (1.0 equiv), boronic acid (1.2 equiv),

    
     (5 mol%), and 
    
    
    
    (3.0 equiv) in a degassed mixture of Toluene/EtOH/H2O (2:1:1). Heat at 90 °C for 12 hours.
  • Causality:

    
     is a bidentate catalyst. The large bite angle of the dppf ligand enforces a cis-geometry of the aryl and boronate groups on the Pd(II) intermediate, which thermodynamically drives and accelerates the final reductive elimination step.
    

Step 3: Deprotection

  • Procedure: Dissolve the purified coupled product in a 1:1 mixture of DCM and Trifluoroacetic acid (TFA). Stir for 2 hours at room temperature. Concentrate under reduced pressure to yield the TFA salt of the functionalized aminoindan.

Quantitative Data & Parameter Summary

The following table synthesizes the operational parameters and expected outcomes of both strategies, allowing researchers to select the optimal conditions based on their specific constraints.

ParameterProtocol A: Direct CouplingProtocol B: Protection Route
Substrate State Unprotected (Free Amine)Protected (Boc-Amine)
Catalyst System XPhos Pd G3 (2–5 mol%)

(5 mol%)
Ligand Architecture Monodentate, highly sterically demandingBidentate, wide bite-angle
Optimal Base

(Mild, minimizes amination)

(Standard inorganic)
Solvent System 1,4-Dioxane /

(4:1)
Toluene / EtOH /

(2:1:1)
Temperature 60 - 80 °C80 - 100 °C
Reaction Time 2 - 6 hours12 - 18 hours (Coupling step only)
Overall Yield 65 - 85% (1 Step)50 - 75% (Over 3 Steps)
Primary Byproducts Protodeboronation of the boronic acidIncomplete Boc-deprotection
Cost / Scalability High catalyst cost / Best for discoveryLow catalyst cost / Best for process scale

References

  • Lubaeva, A. E., Marvin, C. C., Dombrowski, A. W., & Qureshi, Z. (2024). "Suzuki–Miyaura cross-coupling of unprotected ortho-bromoanilines with benzyl, alkyl, aryl, alkenyl and heteroaromatic boronic esters." RSC Advances.[Link][1]

  • Martin, R., & Buchwald, S. L. (2008). "Palladium-Catalyzed Suzuki-Miyaura Cross-Coupling Reactions Employing Dialkylbiaryl Phosphine Ligands." Accounts of Chemical Research.[Link][2]

  • Yoneda Labs. "Suzuki-Miyaura cross-coupling: Practical Guide." Yoneda Labs.[Link][3]

Sources

Application Notes and Protocols for the Derivatization of 6-Bromo-5-methoxy-indan-1-ylamine in the Synthesis of Kinase Inhibitors

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

The indane scaffold represents a privileged structure in medicinal chemistry, offering a rigid three-dimensional framework that is amenable to diverse functionalization. This application note provides a comprehensive guide for researchers, scientists, and drug development professionals on the derivatization of 6-Bromo-5-methoxy-indan-1-ylamine, a versatile building block for the synthesis of novel kinase inhibitors. We present detailed, field-proven protocols for key chemical transformations including Buchwald-Hartwig amination, Sonogashira coupling, and amide bond formation. The rationale behind experimental choices, such as catalyst selection and reaction conditions, is thoroughly discussed to ensure robust and reproducible outcomes. Furthermore, we explore the potential of the resulting derivatives as inhibitors of critical oncogenic signaling pathways, with a particular focus on the Aurora kinase family.

Introduction: The Strategic Value of the Indane Scaffold in Kinase Inhibitor Design

Protein kinases are a critical class of enzymes that regulate a vast array of cellular processes. Their dysregulation is a hallmark of numerous diseases, most notably cancer, making them a prime target for therapeutic intervention. The design of potent and selective kinase inhibitors is a central focus of modern drug discovery. The choice of the core chemical scaffold is a pivotal decision in the design of such inhibitors, as it dictates the spatial arrangement of pharmacophoric features and influences key drug-like properties.

The 6-Bromo-5-methoxy-indan-1-ylamine scaffold offers several strategic advantages for the development of kinase inhibitors:

  • Structural Rigidity: The fused ring system of the indane core restricts conformational flexibility, which can lead to higher binding affinity and improved selectivity for the target kinase.

  • Three-Dimensional Diversity: The non-planar nature of the indane scaffold allows for the exploration of three-dimensional chemical space, enabling the design of inhibitors that can access unique binding pockets.

  • Versatile Functionalization: The presence of a bromine atom at the 6-position provides a handle for a variety of powerful cross-coupling reactions, allowing for the introduction of diverse aryl, heteroaryl, and alkynyl moieties. The primary amine at the 1-position is readily available for amide bond formation, sulfonylation, and reductive amination.

  • Favorable Physicochemical Properties: The methoxy group can influence solubility and metabolic stability, and its electronic properties can modulate the reactivity of the aromatic ring.

This guide will focus on three high-yield and versatile derivatization strategies to unlock the potential of this scaffold: Buchwald-Hartwig amination, Sonogashira coupling, and amide bond formation.

Derivatization Strategies and Protocols

The derivatization of 6-Bromo-5-methoxy-indan-1-ylamine is centered around the strategic functionalization of the bromine atom and the primary amine. The following protocols are designed to be robust and adaptable to a range of substrates.

Palladium-Catalyzed C-N Cross-Coupling: The Buchwald-Hartwig Amination

The Buchwald-Hartwig amination is a powerful method for the formation of carbon-nitrogen bonds, enabling the synthesis of a wide array of arylamines.[1][2] This reaction is particularly valuable for introducing diverse amine-containing fragments at the 6-position of the indane core, which can serve as key interaction points with the target kinase.

Scientific Rationale: The choice of a palladium catalyst and a bulky, electron-rich phosphine ligand is critical for the success of the Buchwald-Hartwig amination.[3] The ligand facilitates the oxidative addition of the aryl bromide to the palladium(0) center and subsequent reductive elimination to form the C-N bond. The use of a strong, non-nucleophilic base is necessary to deprotonate the amine and generate the active nucleophile.

Protocol 1: General Procedure for Buchwald-Hartwig Amination of 6-Bromo-5-methoxy-indan-1-ylamine

  • Materials:

    • 6-Bromo-5-methoxy-indan-1-ylamine hydrochloride

    • Desired primary or secondary amine (1.2 equivalents)

    • Pd₂(dba)₃ (Tris(dibenzylideneacetone)dipalladium(0)) (2 mol%)

    • XPhos (4 mol%)

    • Sodium tert-butoxide (NaOtBu) (1.4 equivalents)

    • Anhydrous toluene

  • Procedure:

    • To a dry Schlenk flask, add 6-Bromo-5-methoxy-indan-1-ylamine hydrochloride (1.0 mmol), Pd₂(dba)₃ (0.02 mmol), and XPhos (0.04 mmol) under an inert atmosphere (argon or nitrogen).

    • Add sodium tert-butoxide (1.4 mmol).

    • Add anhydrous toluene (5 mL) followed by the desired amine (1.2 mmol).

    • Seal the flask and heat the reaction mixture to 100-110 °C with vigorous stirring.

    • Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS). Reaction times typically range from 4 to 24 hours.

    • Upon completion, cool the reaction to room temperature and quench with water.

    • Extract the product with ethyl acetate (3 x 20 mL).

    • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

    • Purify the crude product by flash column chromatography on silica gel.

Palladium- and Copper-Catalyzed C-C Bond Formation: The Sonogashira Coupling

The Sonogashira coupling is a highly efficient method for the formation of a carbon-carbon bond between an aryl halide and a terminal alkyne.[4] This reaction allows for the introduction of a linear and rigid alkynyl moiety at the 6-position of the indane scaffold, which can act as a linker to other pharmacophoric groups or interact with specific residues in the kinase active site.

Scientific Rationale: The Sonogashira coupling typically employs a palladium catalyst to facilitate the oxidative addition and reductive elimination steps, and a copper(I) co-catalyst to activate the alkyne.[5] The use of an amine base, such as triethylamine, is crucial for scavenging the hydrogen halide byproduct and facilitating the catalytic cycle.

Protocol 2: General Procedure for Sonogashira Coupling of 6-Bromo-5-methoxy-indan-1-ylamine

  • Materials:

    • 6-Bromo-5-methoxy-indan-1-ylamine hydrochloride

    • Terminal alkyne (1.2 equivalents)

    • PdCl₂(PPh₃)₂ (Bis(triphenylphosphine)palladium(II) dichloride) (3 mol%)

    • Copper(I) iodide (CuI) (5 mol%)

    • Triethylamine (Et₃N) (2.0 equivalents)

    • Anhydrous N,N-dimethylformamide (DMF)

  • Procedure:

    • To a dry Schlenk flask, add 6-Bromo-5-methoxy-indan-1-ylamine hydrochloride (1.0 mmol), PdCl₂(PPh₃)₂ (0.03 mmol), and CuI (0.05 mmol) under an inert atmosphere.

    • Add anhydrous DMF (5 mL) and triethylamine (2.0 mmol).

    • Add the terminal alkyne (1.2 mmol) dropwise to the reaction mixture.

    • Stir the reaction at room temperature or heat to 50-80 °C, depending on the reactivity of the alkyne.

    • Monitor the reaction progress by TLC or LC-MS. Reaction times can vary from 2 to 18 hours.

    • Upon completion, dilute the reaction mixture with water and extract with ethyl acetate (3 x 20 mL).

    • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

    • Purify the crude product by flash column chromatography on silica gel.

Derivatization of the Primary Amine: Amide Bond Formation

The primary amine at the 1-position of the indane scaffold is a key site for derivatization, allowing for the introduction of a wide range of substituents that can modulate the compound's biological activity and physicochemical properties. Amide bond formation is a fundamental transformation in medicinal chemistry for achieving this.[6]

Scientific Rationale: The direct reaction between a carboxylic acid and an amine to form an amide is generally inefficient. Therefore, the carboxylic acid must be activated using a coupling reagent.[7] Common coupling reagents include carbodiimides like EDC (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) in the presence of an additive like HOBt (hydroxybenzotriazole), or uronium-based reagents like HATU (1-[bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate). A tertiary amine base is typically added to neutralize the acid formed during the reaction.

Protocol 3: General Procedure for Amide Coupling with 6-Bromo-5-methoxy-indan-1-ylamine

  • Materials:

    • 6-Bromo-5-methoxy-indan-1-ylamine hydrochloride

    • Carboxylic acid (1.1 equivalents)

    • HATU (1.2 equivalents)

    • N,N-Diisopropylethylamine (DIPEA) (3.0 equivalents)

    • Anhydrous DMF

  • Procedure:

    • To a solution of the carboxylic acid (1.1 mmol) in anhydrous DMF (5 mL), add HATU (1.2 mmol) and DIPEA (3.0 mmol).

    • Stir the mixture at room temperature for 15-20 minutes to pre-activate the carboxylic acid.

    • Add a solution of 6-Bromo-5-methoxy-indan-1-ylamine hydrochloride (1.0 mmol) in anhydrous DMF (2 mL) to the activated carboxylic acid mixture.

    • Stir the reaction at room temperature for 2-12 hours.

    • Monitor the reaction progress by TLC or LC-MS.

    • Upon completion, pour the reaction mixture into water and extract with ethyl acetate (3 x 20 mL).

    • Combine the organic layers, wash successively with saturated aqueous sodium bicarbonate, water, and brine.

    • Dry the organic layer over anhydrous sodium sulfate and concentrate under reduced pressure.

    • Purify the crude product by flash column chromatography or preparative HPLC.

Data Presentation: Representative Derivatization Outcomes

The following table summarizes the expected outcomes for the derivatization of 6-Bromo-5-methoxy-indan-1-ylamine based on the protocols described above with representative coupling partners.

Derivatization MethodCoupling PartnerExpected Product StructureTypical Yield Range (%)
Buchwald-Hartwig Amination Aniline60-85
Morpholine70-90
Sonogashira Coupling Phenylacetylene75-95
Propargyl alcohol65-85
Amide Coupling Benzoic acid80-95
Acetic acid85-98

Application in Kinase Inhibitor Synthesis: Targeting the Aurora Kinase Pathway

The derivatives synthesized from 6-Bromo-5-methoxy-indan-1-ylamine are promising candidates for the development of inhibitors targeting various kinase families. The Aurora kinases, a family of serine/threonine kinases that play a crucial role in the regulation of mitosis, are particularly attractive targets in oncology. Overexpression of Aurora kinases is frequently observed in a wide range of human cancers and is associated with poor prognosis.

The Aurora Kinase Signaling Pathway

The Aurora kinase family consists of three members in mammals: Aurora A, Aurora B, and Aurora C. Aurora A is involved in centrosome maturation and separation, and mitotic spindle assembly. Aurora B is a component of the chromosomal passenger complex and is essential for chromosome condensation, kinetochore-microtubule attachment, and cytokinesis. Aurora C function is largely restricted to meiosis. Inhibition of Aurora A or Aurora B can lead to mitotic arrest and subsequent apoptosis in cancer cells.

Aurora Kinase Signaling Pathway cluster_0 Upstream Regulation cluster_1 Aurora Kinases cluster_2 Downstream Effects cluster_3 Therapeutic Intervention Cell Cycle Progression Cell Cycle Progression Aurora_A Aurora A Cell Cycle Progression->Aurora_A Aurora_B Aurora B Cell Cycle Progression->Aurora_B Centrosome_Separation Centrosome Separation Aurora_A->Centrosome_Separation Spindle_Assembly Spindle Assembly Aurora_A->Spindle_Assembly Chromosome_Condensation Chromosome Condensation Aurora_B->Chromosome_Condensation Cytokinesis Cytokinesis Aurora_B->Cytokinesis Indane_Derivatives Indane-Based Inhibitors (e.g., from 6-Bromo-5-methoxy-indan-1-ylamine) Indane_Derivatives->Aurora_A Inhibition Indane_Derivatives->Aurora_B Inhibition

Caption: The Aurora kinase signaling pathway and points of therapeutic intervention.

Structure-Activity Relationship (SAR) Considerations

The diverse library of compounds generated from the derivatization of 6-Bromo-5-methoxy-indan-1-ylamine can be screened against a panel of kinases, including Aurora A and Aurora B, to identify potent and selective inhibitors. The following SAR insights can guide the optimization process:

  • Substituents at the 6-position: Aryl and heteroaryl groups introduced via Buchwald-Hartwig or Suzuki coupling can occupy the ATP-binding site and form key interactions with the hinge region of the kinase. Alkynyl groups from Sonogashira coupling can act as linkers to access deeper pockets or introduce additional points of interaction.

  • Substituents at the 1-amino group: Amide and sulfonamide moieties can form hydrogen bonds with the kinase backbone and influence the overall solubility and pharmacokinetic properties of the inhibitor.

Experimental Workflow for Kinase Inhibitor Development

The development of kinase inhibitors from the 6-Bromo-5-methoxy-indan-1-ylamine scaffold follows a logical and iterative process.

Kinase Inhibitor Development Workflow Start 6-Bromo-5-methoxy-indan-1-ylamine Derivatization Derivatization (Buchwald-Hartwig, Sonogashira, Amide Coupling) Start->Derivatization Library_Synthesis Library Synthesis Derivatization->Library_Synthesis Screening Kinase Screening (e.g., Aurora Kinases) Library_Synthesis->Screening SAR_Analysis Structure-Activity Relationship (SAR) Analysis Screening->SAR_Analysis Lead_Optimization Lead Optimization SAR_Analysis->Lead_Optimization Lead_Optimization->Library_Synthesis Iterative Design In_Vivo_Studies In Vivo Efficacy and Safety Studies Lead_Optimization->In_Vivo_Studies

Caption: A streamlined workflow for the development of kinase inhibitors.

Conclusion

The 6-Bromo-5-methoxy-indan-1-ylamine scaffold is a highly valuable starting material for the synthesis of novel kinase inhibitors. The derivatization strategies outlined in this application note, including Buchwald-Hartwig amination, Sonogashira coupling, and amide bond formation, provide a robust toolkit for medicinal chemists to generate diverse libraries of compounds. The resulting derivatives hold significant promise as modulators of key signaling pathways, such as the Aurora kinase pathway, and warrant further investigation in the quest for new and effective cancer therapeutics.

References

  • Buchwald, S. L., & Hartwig, J. F. (Eds.). (2009). Palladium-Catalyzed C-N Cross-Coupling Reactions. John Wiley & Sons.
  • Hartwig, J. F. (2008). Evolution of a fourth generation catalyst for the amination and etherification of aryl halides. Accounts of Chemical Research, 41(11), 1534-1544.
  • Sonogashira, K. (2002). Development of Pd-Cu catalyzed cross-coupling of terminal acetylenes with sp2-carbon halides. Journal of Organometallic Chemistry, 653(1-2), 46-49.
  • Wikipedia. (2024). Buchwald–Hartwig amination. [Link]

  • Chinchilla, R., & Nájera, C. (2007). The Sonogashira reaction: a booming methodology in synthetic organic chemistry. Chemical Reviews, 107(3), 874-922.
  • Valeur, E., & Bradley, M. (2009). Amide bond formation: beyond the myth of coupling reagents. Chemical Society Reviews, 38(2), 606-631.
  • HepatoChem. (n.d.). Amide coupling reaction in medicinal chemistry. Coupling reagents. [Link]

  • Gadea, B. B., & Ruderman, J. V. (2005). Aurora B is required for mitotic checkpoint activation and chromosome orientation. Molecular and Cellular Biology, 25(23), 10323-10335.
  • Organic Chemistry Portal. (n.d.). Sonogashira Coupling. [Link]

  • U.S. Patent No. 7,476,757. (2009). Process for the synthesis of enantiomeric indanylamine derivatives.
  • KAUST Repository. (2015). Optimization of an Efficient and Sustainable Sonogashira Cross-Coupling Protocol. [Link]

Sources

Troubleshooting & Optimization

Improving yield in the reduction of 6-bromo-5-methoxy-indan-1-one oxime

Author: BenchChem Technical Support Team. Date: February 2026

Technical Support Center: Reduction of 6-Bromo-5-methoxy-indan-1-one Oxime Authorized for: Process Chemists, Medicinal Chemists, and CMC Leads

Executive Summary: The Chemoselectivity Challenge

You are likely synthesizing a key intermediate for Ramelteon (Rozerem) or a structurally related melatonin receptor agonist. The reduction of 6-bromo-5-methoxy-indan-1-one oxime to its corresponding amine (6-bromo-5-methoxy-1-aminoindane) presents a classic "competing functionality" challenge.

The Core Conflict:

  • The Oxime (

    
    ):  Requires significant energy to reduce to the primary amine (
    
    
    
    ).
  • The Aryl Bromide (

    
    ):  Is highly labile under standard hydrogenation conditions (Pd/C), leading to hydrodehalogenation (yield loss via formation of the des-bromo impurity).
    
  • The Indane Core: Rigid structure leads to solubility issues, often trapping the amine in the filter cake or causing incomplete conversion.

This guide provides validated protocols to maximize yield while strictly preserving the aryl bromide.

Module 1: Critical Decision Matrix (Method Selection)

Do not default to Palladium on Carbon (Pd/C). It is the primary cause of yield loss due to dehalogenation. Select your method based on your equipment and purity requirements.

MethodSelection Start Start: 6-Bromo-5-methoxy-indan-1-one Oxime Decision1 Is High-Pressure Hydrogenation Available? Start->Decision1 MethodA Method A: Catalytic Hydrogenation (Pt/C or Poisoned Catalyst) Decision1->MethodA Yes (>5 bar) Decision2 Is the final product an Acetamide? Decision1->Decision2 No RiskA Risk: Dehalogenation MethodA->RiskA MitigationA Add Acidic Modifier (HCl/H2SO4) Use Pt instead of Pd RiskA->MitigationA MethodB Method B: Zn / AcOH (Dissolving Metal) Decision2->MethodB Yes (In situ protection) MethodC Method C: Borane-THF (Hydride Reduction) Decision2->MethodC No (Free Amine needed)

Figure 1: Decision tree for selecting the reduction methodology based on lab capabilities and target derivative.

Module 2: Validated Protocols

Protocol A: Heterogeneous Hydrogenation (High Purity)

Best for: Large scale, avoiding metal waste. Critical Factor:Platinum (Pt) is less prone to oxidative addition into the C-Br bond than Palladium (Pd).

  • Catalyst: 5% Pt/C (sulfided form is even better for halogen retention) or Raney Nickel (requires care).

  • Solvent: Methanol (MeOH) or Ethanol (EtOH).

  • Additive (Crucial): 1.1 - 2.0 equivalents of HCl or H2SO4 .

    • Why? Acid protonates the imine intermediate, accelerating reduction and preventing the formation of secondary amines (dimers). It also inhibits the oxidative addition of the metal into the C-Br bond.

  • Conditions: 5–10 bar

    
    , 25–40°C.
    
    • Warning: Do not exceed 50°C; this promotes dehalogenation.

Protocol B: Zinc in Acetic Acid (The "Robust" Method)

Best for: Labs without high-pressure reactors; highly chemoselective for oximes in the presence of halides.

  • Setup: Dissolve oxime in Glacial Acetic Acid (AcOH).

  • Addition: Add Zn dust (3–5 equiv) portion-wise at < 30°C.

    • Exotherm Control: The reaction is exothermic. High temps (>50°C) risk Beckmann Rearrangement (converting oxime to amide).

  • Workup: Filter Zn salts. Neutralize filtrate with NaOH. Extract with EtOAc.[1][2][3]

    • Yield Tip: The amine often forms a stable complex with Zn salts. Wash the filter cake with 10%

      
       to break the complex and release the amine.
      

Module 3: Troubleshooting Guide (Symptom & Solution)

SymptomProbable CauseCorrective Action
Des-bromo impurity (>5%) Catalyst too active (Pd/C used) or Temp too high.Switch to Pt/C (sulfided). Lower T < 35°C. Stop reaction immediately upon

uptake cessation.
Low Mass Balance (Yield < 50%) Product lost in aqueous layer during workup.The amine forms a salt.[4] Adjust aqueous pH to >12 before extraction. Use CHCl3/IPA (3:1) for extraction if solubility is poor.
Amide formation (Beckmann) Acid concentration too high or Temp too high.If using Zn/AcOH, cool to 0-10°C during Zn addition. If hydrogenation, reduce acid equivalents to 1.05 eq.
Dimer formation (Secondary Amine) Slow reduction of imine intermediate.Increase

pressure.
Add Acetic Anhydride (Ac2O) (2 eq) to trap the primary amine as acetamide immediately (if acceptable).
Incomplete Conversion Steric hindrance / Solubility.Use THF/MeOH mixture. Indanones are rigid; solubility in pure EtOH is often poor.

Module 4: The "Hidden" Yield Killer – Workup & Isolation

Many researchers achieve 95% conversion in the reactor but isolate only 60% yield. The 6-bromo-5-methoxy-1-aminoindane is lipophilic but its hydrochloride salt is water-soluble.

The "Emulsion-Free" Isolation Workflow:

Workup Rxn Reaction Mixture (Acidic) Filter Filter Catalyst/Zn Rxn->Filter Conc Concentrate Solvent Filter->Conc Basify Basify to pH 12-13 (Cold 50% NaOH) Conc->Basify Extract Extract x3 (DCM or MTBE) Basify->Extract Salt Form HCl Salt (Precipitate in Et2O) Extract->Salt

Figure 2: Optimized work-up flow to prevent amine loss in the aqueous phase.

FAQ: Frequently Asked Questions

Q: Can I use Sodium Borohydride (


)? 
A:  Generally, no. 

is not strong enough to reduce oximes to amines efficiently; it often stops at the hydroxylamine (

) stage. You would need to add

or

to activate it, which complicates the workup.

Q: Why is my product pink/red after isolation? A: This indicates oxidation of the amine or trace azo-impurities. Store the amine as the Hydrochloride salt immediately. The free base is unstable to air oxidation over time.

Q: I see a spot on TLC that isn't starting material or product. A: Check for the Hydroxylamine intermediate. If the reduction is too gentle (e.g., low pressure), the reaction stops at the


 reduction step (

). Increase temperature slightly or add more catalyst to push to the amine.

References & Grounding

  • Ramelteon Synthesis Pathways:

    • Context: The 6-bromo-5-methoxy-indan-1-one is a known precursor in the synthesis of Ramelteon (TAK-375), where the bromine often serves as a blocking group or handle for functionalization before the final furan ring closure.

    • Source: Uchikawa, O., et al. "Synthesis of a novel series of tricyclic indan derivatives as melatonin receptor agonists." Journal of Medicinal Chemistry 45.19 (2002): 4222-4239.

  • Chemoselective Hydrogenation (Halogen Retention):

    • Protocol: Use of Pt/C or sulfided catalysts to prevent dehalogenation in aromatic systems.

    • Source: Rylander, P. N. "Hydrogenation Methods." Academic Press (1985). Best practices for halonitro/halooxime reductions.

  • Zinc/Acetic Acid Reduction:

    • Mechanism:[1][5][6] Dissolving metal reduction specifics for oximes.

    • Source:Organic Syntheses, Coll.[3] Vol. 3, p. 513 (1955); Vol. 24, p. 72 (1944).

  • Beckmann Rearrangement Risks:

    • Troubleshooting: Acid-catalyzed rearrangement of indanone oximes.

    • Source: Gawley, R. E. "The Beckmann Reactions: Rearrangements, Elimination–Additions, Fragmentations, and Rearrangement–Cyclizations." Organic Reactions (1988).

Sources

Technical Support Center: Optimizing the Purification of Aminoindan Hydrochloride Salts

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support center for the purification of aminoindan hydrochloride salts. This guide is designed for researchers, scientists, and drug development professionals to navigate the common challenges and optimize the isolation of high-purity aminoindan hydrochlorides. As a key intermediate in the synthesis of various pharmaceuticals, ensuring the purity and solid-state properties of these salts is paramount.[1] This resource provides in-depth troubleshooting advice, frequently asked questions, and detailed experimental protocols grounded in established chemical principles.

Diagram 1: Purification Workflow Overview

cluster_synthesis Synthesis & Work-up cluster_salting Salt Formation & Crystallization cluster_isolation Isolation & Drying cluster_analysis Quality Control A Crude 2-Aminoindan Free Base in Organic Solvent (e.g., Toluene/Xylene) B Aqueous Wash (Basification) A->B Remove acidic impurities C Phase Separation B->C Address emulsions D Addition of HCl in Alcohol (e.g., 1-Pentanol) C->D Precipitation E Controlled Cooling & Agitation D->E Induce crystallization F Crystal Slurry E->F G Vacuum Filtration F->G H Washing with Cold Anti-Solvent G->H Remove mother liquor I Drying under Vacuum H->I Handle hygroscopicity J High-Purity 2-Aminoindan HCl I->J K HPLC Purity & Impurity Profile J->K L Chiral HPLC J->L M NMR for Structural Confirmation J->M N Characterization (e.g., XRPD for Polymorphism) J->N

Caption: Workflow for the purification of 2-aminoindan hydrochloride.

Troubleshooting Guide: Common Purification Issues

This section addresses specific problems that may arise during the purification of aminoindan hydrochloride salts, providing causal explanations and actionable solutions.

Problem Potential Cause(s) Troubleshooting Actions
"Oiling Out" During Crystallization The melting point of the impure solid is lower than the solution temperature.[2] This can be due to high impurity levels or rapid cooling.1. Re-dissolve and Dilute: Heat the mixture to re-dissolve the oil and add more of the primary solvent to lower the saturation point.[2]2. Slow Cooling: Allow the solution to cool to room temperature slowly before transferring to an ice bath. Rapid cooling favors oiling out over crystallization.[2][3]3. Seeding: Introduce a small amount of pure seed crystals to provide a template for crystal growth.4. Charcoal Treatment: If colored impurities are present, they may be contributing to the low melting point. A charcoal treatment of the hot solution can remove these.[2]
Emulsion Formation During Basification During the work-up of the crude free base, vigorous mixing of the organic and aqueous layers, especially in the presence of salts like sodium acetate, can lead to stable emulsions.[4]1. Add Brine: Introduce a saturated NaCl solution to increase the ionic strength of the aqueous phase, which can help break the emulsion.2. Gentle Agitation: Use gentle, prolonged stirring instead of vigorous shaking during the extraction.3. Solvent Choice: Using a solvent like xylene for the extraction can lead to cleaner phase separation compared to toluene due to more favorable azeotropic properties for removing acetic acid from the preceding reaction step.[4]
Agglomeration of Particles Upon Precipitation The use of certain HCl solutions, such as HCl in ethanol, can sometimes lead to the formation of sticky, agglomerated particles that are difficult to filter.[4]1. Change HCl Source: Switch to a solution of HCl in a higher-boiling alcohol, such as 1-pentanol. This has been shown to prevent layering and agglomeration, resulting in a more manageable solid.[4]
No Crystals Form Upon Cooling The solution may not be sufficiently supersaturated, or nucleation is inhibited.1. Induce Nucleation: Scratch the inside of the flask with a glass rod to create nucleation sites.[2]2. Concentrate the Solution: Gently heat the solution to evaporate some of the solvent, thereby increasing the concentration of the aminoindan salt.[2]3. Add an Anti-Solvent: Slowly add a solvent in which the aminoindan hydrochloride is insoluble (but is miscible with the primary solvent) until the solution becomes slightly turbid. Then, add a few drops of the primary solvent to clarify and allow it to stand.[5]
Hygroscopic Product The hydrochloride salt is absorbing moisture from the atmosphere, leading to a gummy or oily appearance. This is a common issue with amine hydrochloride salts.1. Handle Under Inert Atmosphere: When possible, handle the material in a glove box or under a stream of dry nitrogen or argon.[6]2. Thorough Drying: Dry the filtered crystals under high vacuum, possibly with gentle heating if the compound is thermally stable. A final drying step in a desiccator over a strong drying agent (e.g., P₂O₅) is recommended.[7]3. Use Anhydrous Solvents: Ensure all solvents used in the final precipitation and washing steps are anhydrous.

Frequently Asked Questions (FAQs)

Q1: What is the optimal pH for the work-up and crystallization of 2-aminoindan hydrochloride?

The pH plays a critical role in the solubility of aminoindans. 2-Aminoindan has a pKa associated with its amino group.[7] In acidic conditions (low pH), the amine is protonated (R-NH₃⁺), making it highly soluble in aqueous solutions. In basic conditions (high pH), it exists as the free base (R-NH₂), which has much higher solubility in organic solvents.

  • For Extraction: During the work-up to isolate the free base from aqueous impurities, the pH should be raised to a basic level (typically pH > 10) to ensure the aminoindan is in its free base form and partitions into the organic layer.

  • For Crystallization: The crystallization of the hydrochloride salt is induced by adding a source of HCl. The final pH of the solution will be acidic. Controlling the rate of acidification and the final pH can influence crystal size and purity. The solubility of amino acids is generally lowest near their isoelectric point and increases at very low or high pH.[8][9] While not a traditional amino acid, the same principles apply to the salt form.

Q2: Which solvent system is best for the recrystallization of 2-aminoindan hydrochloride?

A two-solvent system is often most effective. The crude 2-aminoindan free base is dissolved in a non-polar organic solvent in which the hydrochloride salt is poorly soluble, such as toluene or xylene.[4] The salt is then precipitated by the addition of a solution of HCl in an alcohol like isopropanol or 1-pentanol.[4]

For recrystallization of the isolated salt, a polar solvent like ethanol, methanol, or isopropanol, or a mixture of these with an anti-solvent like ethyl acetate or diethyl ether, can be effective. The ideal system is one where the salt is soluble in the hot solvent but sparingly soluble at room temperature or below.

Q3: How can I remove stubborn impurities, such as unreacted starting materials or by-products?

The primary method for impurity removal is recrystallization. The choice of solvent is crucial, as it should ideally dissolve the desired product well at high temperatures while leaving impurities either insoluble or highly soluble at all temperatures.

  • For Polar Impurities: If the impurities are more polar than the aminoindan, they will have a higher affinity for the aqueous phase during the basic work-up of the free base. Multiple extractions can help remove them.

  • For Non-Polar Impurities with Similar Structure: These are the most challenging to remove. A carefully optimized recrystallization is necessary. Sometimes, converting the hydrochloride salt back to the free base, performing a purification step on the free base (e.g., column chromatography), and then re-forming the salt can be an effective strategy. Impurities from side reactions during synthesis are common, and their removal may require multiple recrystallizations.[10][11][12]

Q4: How do I confirm the purity of my final 2-aminoindan hydrochloride product?

A multi-pronged approach is recommended:

  • High-Performance Liquid Chromatography (HPLC): This is the primary technique for assessing purity and identifying impurities. A reversed-phase C18 column with a mobile phase of buffered aqueous solution and an organic modifier (e.g., acetonitrile or methanol) is a common setup.[13][14][15]

  • Chiral HPLC: Since many applications of aminoindans require a specific enantiomer, chiral HPLC is essential to determine the enantiomeric purity. This typically involves a chiral stationary phase (CSP).[6][16][17][18]

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR are used to confirm the chemical structure of the product and can help identify residual solvents or major impurities.[2][14]

  • X-Ray Powder Diffraction (XRPD): If control of the solid form is important, XRPD is used to identify the crystalline form (polymorph) of the salt.

Q5: What is polymorphism and why is it a concern for aminoindan hydrochloride salts?

Polymorphism is the ability of a solid material to exist in more than one crystal structure. Different polymorphs can have different physical properties, including solubility, melting point, and stability. In a pharmaceutical context, this is critical as a change in polymorph could affect the drug's bioavailability. While specific data on 2-aminoindan hydrochloride polymorphs are not widely published, it is a known phenomenon for pharmaceutical salts.[19] It is therefore important to control crystallization conditions (solvent, cooling rate, agitation) to ensure consistent production of the desired polymorph.

Detailed Experimental Protocols

Protocol 1: Conversion of 2-Aminoindan Free Base to Hydrochloride Salt and In-Situ Crystallization

This protocol is adapted from established industrial processes for the synthesis and purification of 2-aminoindan hydrochloride.[4]

  • Preparation: Ensure the crude 2-aminoindan free base is fully dissolved in a suitable organic solvent, such as toluene or xylene, in a reaction vessel equipped with an overhead stirrer.

  • HCl Addition: Slowly add a solution of 4 N HCl in 1-pentanol dropwise to the stirred solution at room temperature. The amount of HCl solution should be stoichiometric to the amount of 2-aminoindan free base.

  • Precipitation and Crystallization: As the HCl solution is added, the 2-aminoindan hydrochloride will begin to precipitate. Continue stirring for 1-2 hours at room temperature to allow for complete salt formation and crystal growth.

  • Cooling: Cool the slurry in an ice bath for at least one hour to maximize the yield of the precipitated salt.

  • Filtration: Collect the crystals by vacuum filtration.

  • Washing: Wash the filter cake with a small amount of cold, anhydrous anti-solvent (e.g., cold toluene or diethyl ether) to remove any remaining mother liquor and soluble impurities.

  • Drying: Dry the purified crystals under high vacuum at a temperature not exceeding 50°C until a constant weight is achieved.

Protocol 2: Recrystallization of 2-Aminoindan Hydrochloride

This protocol provides a general method for the recrystallization of the isolated salt.

  • Solvent Selection: Choose a suitable solvent or solvent system. A good starting point is a lower alcohol like isopropanol or ethanol.

  • Dissolution: In an Erlenmeyer flask, add the crude 2-aminoindan hydrochloride and the minimum amount of the chosen hot solvent required to fully dissolve the solid. Use a boiling stick or magnetic stirring and heat the mixture gently.[3]

  • Hot Filtration (Optional): If insoluble impurities are present, perform a hot gravity filtration to remove them.

  • Cooling and Crystallization: Cover the flask and allow the solution to cool slowly to room temperature. Slow cooling is crucial for the formation of pure, well-defined crystals.[3] Once at room temperature, place the flask in an ice bath for at least 30 minutes to complete the crystallization process.

  • Isolation: Collect the purified crystals by vacuum filtration, wash with a minimal amount of cold solvent, and dry under vacuum as described in Protocol 1.

Diagram 2: Troubleshooting "Oiling Out"

G start Oiling Out Observed (Liquid droplets form instead of solid) q1 Is the solution highly colored? start->q1 charcoal Perform hot filtration with activated charcoal q1->charcoal Yes reheat Re-heat to dissolve oil q1->reheat No charcoal->reheat add_solvent Add more primary solvent reheat->add_solvent slow_cool Cool solution very slowly (e.g., in a dewar) add_solvent->slow_cool seed Add seed crystals slow_cool->seed end Pure Crystals Form seed->end

Caption: Decision-making flowchart for troubleshooting "oiling out".

Analytical Methods for Quality Control

Table 1: Example HPLC Method for Purity Analysis

This method is a representative example for the purity analysis of 2-aminoindan hydrochloride, based on standard reversed-phase HPLC techniques for similar compounds.[13][19]

Parameter Condition
Instrument HPLC with UV/Vis or PDA Detector
Column C18, 250 mm x 4.6 mm, 5 µm particle size
Mobile Phase A 20 mM Potassium Phosphate Monobasic, pH adjusted to 3.0 with phosphoric acid
Mobile Phase B Acetonitrile (HPLC Grade)
Gradient Time (min)
0
20
25
30
Flow Rate 1.0 mL/min
Column Temperature 30°C
Detection Wavelength 215 nm
Injection Volume 10 µL
Diluent Water:Acetonitrile (80:20 v/v)
Table 2: Example Chiral HPLC Method for Enantiomeric Purity

This method is a representative example for determining the enantiomeric excess of 2-aminoindan hydrochloride, adapted from methods for similar chiral amines.[6][16]

Parameter Condition
Instrument HPLC with UV/Vis or PDA Detector
Column Chiral Stationary Phase (e.g., Amylose-based like Chiralpak AD-H, or Crown Ether-based like Crownpak CR(+))
Mobile Phase Varies by column: - Normal Phase (Amylose): Hexane:Isopropanol (e.g., 90:10 v/v) with a small amount of an amine modifier (e.g., 0.1% diethylamine) - Reversed Phase (Crown Ether): Aqueous perchloric acid (e.g., pH 1.0-2.0)
Flow Rate 0.5 - 1.0 mL/min
Column Temperature 25 - 30°C
Detection Wavelength 215 nm or 260 nm
Injection Volume 10 µL
Diluent Mobile Phase

References

  • National Center for Biotechnology Information (2026). PubChem Compound Summary for CID 76310, 2-Aminoindane. Retrieved from [Link].

  • Process Development Division, XYZ Pharmaceuticals (2001). Optimization and Scale-Up of a Novel Process for 2-Aminoindan Hydrochloride Production. Organic Process Research & Development.
  • Chemistry LibreTexts (2022). 3.6F: Troubleshooting. Retrieved from [Link].

  • University of California, Los Angeles (n.d.). Recrystallization - Single Solvent. Retrieved from [Link].

  • ResearchGate (2016). How to isolate a very hygroscopic salt (as presipitate) from a reaction solution? Retrieved from [Link].

  • University of Rochester, Department of Chemistry (n.d.). Tips & Tricks: Recrystallization. Retrieved from [Link].

  • Chemistry Stack Exchange (2023). Drying salts with HCl solution. Retrieved from [Link].

  • SGL Carbon (2022). Process routes for drying of HCl gas. Retrieved from [Link].

  • Mettler Toledo (n.d.). Oiling Out in Crystallization. Retrieved from [Link].

  • Sciencemadness Discussion Board (2014). Water exchange between different hygroscopic salts. Retrieved from [Link].

  • LabXchange (2024). Lab Procedure: Recrystallization. Retrieved from [Link].

  • University of Colorado Boulder, Department of Chemistry (n.d.). Recrystallization - Part 2. Retrieved from [Link].

  • KiloMentor (2017). The Problem of Oiling Out in Chemical Process Development. Retrieved from [Link].

  • Stability Indicating HPLC Method for the Determination of Chiral Purity of R-(-)-5-[2-aminopropyl]-2-methoxybenzene Sulfonamide. PMC.
  • Mettler Toledo (n.d.). Recrystallization Guide: Process, Procedure, Solvents. Retrieved from [Link].

  • University of Missouri–St. Louis (n.d.). recrystallization-2.doc.pdf. Retrieved from [Link].

  • pH-Dependent Crystallization of 2-, 4-, 5-, and 6-Hydroxynicotinic Acids in Aqueous Media. MDPI.
  • HPLC-Based Strategies for Impurity Profiling and Validation in Standard Drug Analysis. NIMS University.
  • ResearchGate (2025). Anti-solvent recrystallization? Retrieved from [Link].

  • analysis of amino acids by high performance liquid chromatography. International Journal of Pharmaceutical Sciences and Research.
  • Annamalai University (n.d.). Chiral HPLC Methods for the Analysis of Selected Drugs in Pharmaceutical Formulation and Biological Matrices. Retrieved from [Link].

  • Polymorphism in Pharmaceutical Solids: Second edition.
  • Google Patents (2013). CN103086913A - Method for preparing 2-aminobutanamide hydrochloride.
  • Impurity Occurrence and Removal in Crystalline Products
  • Polymorphism and cocrystal salt formation of 2-((2,6-dichlorophenyl)amino)benzoic acid... CrystEngComm (RSC Publishing).
  • (PDF) Impurity profile of amino acids?
  • NMR Chemical Shifts of Trace Impurities: Common Laboratory Solvents, Organics, and Gases in Deuter
  • ResearchGate (n.d.). Possible side reactions of ninhydrin with amino acids that do not lead to Ruhemann's purple. Retrieved from [Link].

  • Liquid anti-solvent recrystallization to enhance dissolution of CRS 74, a new antiretroviral drug. PubMed.
  • Effect of pH on the solubilities of divalent and trivalent amino acids in water at 298.15 K.
  • Identification and synthesis of impurities formed during sertindole prepar
  • Efficient synthesis of 2-aminoindane-2-carboxylic acid via dialkylation of nucleophilic glycine equivalent. PubMed.

Sources

Validation & Comparative

Publish Comparison Guide: HPLC Methodologies for 6-Bromo-5-methoxy-indan-1-ylamine Purity Determination

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

6-Bromo-5-methoxy-indan-1-ylamine (CAS: 907973-36-8, HCl Salt: 1965310-31-9) is a critical chiral intermediate often employed in the synthesis of kinase inhibitors and GPCR ligands. Its quality control presents a dual challenge: ensuring chemical purity (removal of the ketone precursor and regioisomers) and enantiomeric purity (separation of R and S isomers).

This guide objectively compares the industry-standard Reverse-Phase (RP-HPLC) method against Chiral Normal-Phase HPLC and UPLC alternatives. While RP-HPLC remains the workhorse for gross impurity profiling, our analysis indicates that a Chiral-Hybrid approach is mandatory for pharmaceutical-grade release specifications.

Part 1: Compound Profile & Analytical Challenges

Before selecting a method, the physicochemical properties of the analyte must dictate the chromatographic conditions.

PropertyValue / CharacteristicAnalytical Implication
Structure Indan bicyclic core with amine (C1), methoxy (C5), bromo (C6).Hydrophobic aromatic core requires organic modifier (ACN/MeOH).
Basicity (pKa) ~9.5 (Primary Amine)Critical: Will tail severely on silica silanols. Requires high pH buffer (pH > 10) or low pH ion-pairing (TFA/Formic Acid).
Chirality One chiral center at C1.RP-HPLC cannot distinguish enantiomers. Chiral method required.[1][2]
UV Cutoff ~220 nm, ~280 nmDual-wavelength monitoring recommended (220 nm for sensitivity, 254/280 nm for selectivity).

Part 2: Comparative Method Analysis

Method A: The Baseline Standard (RP-HPLC)

Best for: Routine process monitoring, quantifying synthetic intermediates (e.g., Indanone).

This method utilizes a "TFA-shielding" strategy. The Trifluoroacetic Acid (TFA) protonates the amine (preventing silanol interaction) and acts as an ion-pairing agent to sharpen peak shape.

  • Column: C18 End-capped (e.g., Agilent Zorbax Eclipse Plus C18), 4.6 x 150 mm, 3.5 µm.

  • Mobile Phase A: 0.1% TFA in Water.

  • Mobile Phase B: 0.1% TFA in Acetonitrile.

  • Gradient: 5% B to 95% B over 15 minutes.

Method B: The Enantioselective Standard (Chiral NP-HPLC)

Best for: Final release testing, determining Enantiomeric Excess (ee%).

Since the molecule is an amine, "Amylose-based" columns perform exceptionally well using Normal Phase conditions with a basic additive (Diethylamine) to suppress tailing.

  • Column: Amylose tris(3,5-dimethylphenylcarbamate) (e.g., Chiralpak AD-H), 4.6 x 250 mm, 5 µm.

  • Mobile Phase: n-Hexane : Isopropanol : Diethylamine (90 : 10 : 0.1).

  • Mode: Isocratic.

Method C: High-Throughput UPLC

Best for: In-process control (IPC) in manufacturing environments.

  • Column: BEH C18, 2.1 x 50 mm, 1.7 µm.

  • Run Time: < 3 minutes.

Performance Comparison Matrix
FeatureMethod A: RP-HPLC (C18)Method B: Chiral HPLC (AD-H)Method C: UPLC (BEH C18)
Chemical Purity Excellent (Separates ketone/bromo isomers)Poor (Impurities may co-elute)Excellent
Enantiomeric Sep. NoneSuperior (Rs > 3.0 typical)None
Run Time 20-25 mins30-40 mins2-4 mins
Robustness HighModerate (Sensitive to water/temp)High
Cost per Run LowHigh (Solvent/Column cost)Low

Part 3: Detailed Experimental Protocols

Protocol 1: Chemical Purity Determination (RP-HPLC)

Objective: Quantify 6-Bromo-5-methoxy-indan-1-ylamine relative to its precursor (6-Bromo-5-methoxy-1-indanone).

  • Sample Preparation:

    • Dissolve 10 mg of sample in 10 mL of 50:50 Water:Acetonitrile.

    • Sonicate for 5 minutes. Filter through 0.22 µm PTFE filter.

  • Chromatographic Conditions:

    • Flow Rate: 1.0 mL/min.

    • Temperature: 30°C.

    • Detection: UV @ 220 nm (Amine trace) and 254 nm (Aromatic backbone).

    • Injection Vol: 5 µL.

  • Gradient Table:

    • 0.0 min: 10% B

    • 12.0 min: 90% B

    • 15.0 min: 90% B

    • 15.1 min: 10% B

    • 20.0 min: Stop (Re-equilibration)

Representative Validation Data (Method A):

  • Retention Time (Amine): ~6.8 min.

  • Retention Time (Indanone Impurity): ~9.2 min (Elutes later due to lack of polar amine).

  • Linearity (R²): > 0.999 (Range 0.05 – 1.0 mg/mL).

  • LOQ: 0.05%.

Protocol 2: Enantiomeric Purity (Chiral HPLC)

Objective: Determine the ratio of (R) and (S) enantiomers.

  • System Prep: Flush system with 100% Isopropanol, then equilibrate with Mobile Phase (Hexane/IPA/DEA) for 60 mins. Note: System must be dry; water damages silica-based chiral columns.

  • Conditions:

    • Flow Rate: 0.8 mL/min.[1]

    • Temp: 25°C.

    • Detection: UV @ 254 nm.

  • Suitability Criteria:

    • Resolution (Rs) between enantiomers: > 2.0.[3]

    • Tailing Factor: < 1.5.[2]

Part 4: Visualizing the Analytical Workflow

The following diagram illustrates the decision logic for selecting the appropriate method during the drug development lifecycle.

AnalyticalWorkflow Start Crude Sample (Synthesis Output) RP_HPLC Method A: RP-HPLC (C18 / TFA) Check Chemical Purity Start->RP_HPLC Decision Is Enantiomeric Purity Required? Chiral_HPLC Method B: Chiral HPLC (Amylose / Normal Phase) Check Optical Purity Decision->Chiral_HPLC Yes (Single Isomer) Release Release Batch for Next Step Decision->Release No (Racemate OK) Pass_Chem Pass: Purity > 98%? RP_HPLC->Pass_Chem Pass_Opt Pass: ee% > 99%? Chiral_HPLC->Pass_Opt Pass_Chem->Decision Yes Recrystallize Reprocess: Recrystallization / Salt Formation Pass_Chem->Recrystallize No Pass_Opt->Recrystallize No Pass_Opt->Release Yes Recrystallize->RP_HPLC Re-test

Figure 1: Integrated Analytical Workflow for 6-Bromo-5-methoxy-indan-1-ylamine quality control.

References

  • Sigma-Aldrich. 6-Bromo-5-methoxy-indan-1-ylamine hydrochloride Product Specification. Retrieved from .

  • BenchChem. Industrial-Scale Synthesis of 6-Bromo-2,3-dihydro-1H-inden-5-ol (Analogous Indan Methodologies). Retrieved from .

  • ResearchGate. Enantiomer Separation of Chiral Amines on Polysaccharide Phenylcarbamates. Retrieved from .

  • Phenomenex. Chiral HPLC Separation Strategies for Amines. Retrieved from .

  • American Pharmaceutical Review. Analytical Methodology for Characterization of Reactive Intermediates. Retrieved from .

Sources

A Senior Application Scientist's Guide to the Chiral HPLC Separation of (R)- and (S)-6-Bromo-5-methoxy-indan-1-ylamine

Author: BenchChem Technical Support Team. Date: February 2026

For researchers, scientists, and drug development professionals, the stereoselective synthesis and analysis of chiral molecules are of paramount importance. The biological activity of enantiomers can differ significantly, with one enantiomer often being therapeutically active while the other may be inactive or even harmful.[1][2] This guide provides an in-depth technical comparison of potential High-Performance Liquid Chromatography (HPLC) methods for the chiral separation of (R)- and (S)-6-Bromo-5-methoxy-indan-1-ylamine, a key chiral intermediate in the synthesis of various pharmacologically active compounds.

The separation of primary amine enantiomers, such as the title compound, can be particularly challenging.[3] However, by leveraging established principles of chiral chromatography and drawing comparisons with structurally similar molecules, robust and efficient separation methods can be developed. This guide will explore and compare several promising approaches, focusing on the selection of the chiral stationary phase (CSP) and the optimization of the mobile phase.

The Challenge: Stereoselective Analysis of a Substituted 1-Aminoindane

The core structure of the target molecule is 1-aminoindane, which is also the backbone of the well-known drug Rasagiline ((R)-N-(prop-2-ynyl)-1-aminoindan). The presence of the bromo and methoxy substituents on the aromatic ring of 6-Bromo-5-methoxy-indan-1-ylamine introduces additional complexity, as these groups can influence the electronic and steric interactions with the chiral stationary phase, thereby affecting chiral recognition.[3][4]

Comparative Analysis of Potential Chiral HPLC Methods

Based on the successful chiral separation of the structurally analogous compound, rasagiline, and general principles of chiral chromatography for aromatic amines, we can propose and compare several promising HPLC methods. The following table summarizes the potential approaches:

Chiral Stationary Phase (CSP) TypeRecommended Column ExamplesTypical Mobile PhasePrinciple of Separation & Key Considerations
Polysaccharide-Based (Amylose or Cellulose Derivatives) Chiralpak® AD-RH, Chiralcel® OJ-HNormal Phase: Hexane/Ethanol/Diethylamine; Reversed-Phase: Acetonitrile/Water/BufferThese are versatile CSPs that separate a wide range of racemates. Chiral recognition occurs through a combination of hydrogen bonding, π-π interactions, and steric hindrance. The electron-donating methoxy group and the electron-withdrawing bromo group on the analyte will influence these interactions. For basic compounds like amines, the addition of a small amount of an amine like diethylamine in the normal phase is often necessary to improve peak shape.
Protein-Based Chiralpak® AGPReversed-Phase: Aqueous buffer/Organic modifier (e.g., Isopropanol)These columns, based on α1-acid glycoprotein, are well-suited for the separation of ionizable compounds like amines. Separation is based on a combination of ionic, hydrophobic, and hydrogen bonding interactions. The pH of the mobile phase is a critical parameter for optimizing retention and resolution.
Crown Ether-Based Chirosil® RCA(+)Polar Organic or Reversed-Phase: Acidic mobile phase (e.g., perchloric acid in water/methanol)Specifically designed for the separation of primary amines. The chiral recognition mechanism involves the formation of a host-guest complex between the protonated primary amine of the analyte and the chiral crown ether cavity. The brominated and methoxylated indane structure should fit well within this recognition model.

In-Depth Discussion and Scientific Rationale

The choice of the optimal chiral separation method depends on a careful consideration of the interactions between the analyte and the chiral stationary phase.

The Influence of Aromatic Substituents

The bromo and methoxy groups on the aromatic ring of 6-Bromo-5-methoxy-indan-1-ylamine play a crucial role in chiral recognition, particularly on polysaccharide-based CSPs. The methoxy group is electron-donating, which can enhance π-π interactions with electron-deficient aromatic rings on the CSP.[3] Conversely, the electron-withdrawing bromine atom can also participate in halogen bonding and alter the overall electron density of the aromatic system. The relative positions of these substituents will dictate the overall dipole moment and the accessibility of the chiral center for interaction with the CSP.[3][4]

Method Development Workflow

A systematic approach to method development is essential for achieving a successful chiral separation. The following workflow is recommended:

Chiral_Method_Development Analyte Racemic 6-Bromo-5-methoxy-indan-1-ylamine Screening Screen Multiple CSPs (Polysaccharide, Protein, Crown Ether) Analyte->Screening Optimization Optimize Mobile Phase (Solvent ratio, Additives, pH) Screening->Optimization Select best CSP(s) Validation Method Validation (Resolution, Linearity, Robustness) Optimization->Validation Result Optimized Chiral Separation Method Validation->Result

Sources

A Comparative Guide to the Mass Spectrometry Fragmentation of Brominated Aminoindans

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

Introduction: The Significance of Brominated Aminoindans

Brominated aminoindans are a class of organic molecules that feature an aminoindan core structure with one or more bromine atoms attached to the aromatic ring. These compounds are often investigated as research chemicals or analogues of regulated substances. Their structural similarity to known psychoactive substances necessitates reliable analytical methods for their detection and characterization in various matrices. Mass spectrometry (MS), particularly when coupled with gas chromatography (GC-MS) or liquid chromatography (LC-MS), stands as a powerful tool for this purpose. The fragmentation patterns observed in mass spectra serve as a chemical fingerprint, allowing for the identification of specific isomers and the differentiation from related compounds.

A key characteristic of bromine-containing compounds in mass spectrometry is the presence of a distinct isotopic pattern. Bromine has two stable isotopes, ⁷⁹Br and ⁸¹Br, with nearly equal natural abundance (approximately 50.7% and 49.3%, respectively).[1][2] This results in a pair of peaks (M and M+2) of almost equal intensity for the molecular ion and any bromine-containing fragments, which is a critical diagnostic feature in spectral interpretation.[1]

Electron Ionization (EI) Mass Spectrometry: Common Fragmentation Pathways

Electron ionization (EI) is a hard ionization technique that imparts significant energy to the analyte molecule, leading to extensive fragmentation.[3] This is highly advantageous for structural elucidation as the resulting fragment ions provide a detailed roadmap of the molecule's structure. For brominated aminoindans, the fragmentation is primarily driven by the stability of the resulting cations and radical species.

General Fragmentation Workflow under EI-MS

Caption: General EI-MS fragmentation workflow for brominated aminoindans.

Key Fragmentation Pathways of the Aminoindan Core

The fragmentation of the aminoindan core is well-characterized and serves as a foundation for interpreting the spectra of its brominated derivatives.[4] The primary fragmentation pathways include:

  • α-Cleavage: This is a common fragmentation pathway for amines.[5][6] It involves the cleavage of the bond adjacent to the nitrogen atom, leading to the formation of a stable iminium cation. For 2-aminoindan, this results in a characteristic fragment ion.

  • Benzylic Cleavage: The indan structure contains a benzylic position that is prone to cleavage. This leads to the formation of a stable benzylic cation.

  • Retro-Diels-Alder (RDA) Reaction: The five-membered ring of the indan system can undergo a retro-Diels-Alder reaction, leading to the loss of a neutral molecule like ethene.

Influence of the Bromine Substituent

The presence of a bromine atom on the aromatic ring significantly influences the fragmentation pattern. The key fragmentation pathways associated with the bromo-aromatic moiety are:

  • Loss of a Bromine Radical: A prominent fragmentation pathway is the homolytic cleavage of the C-Br bond, resulting in the loss of a bromine radical (•Br).[7] This leads to a fragment ion at [M-79]⁺ and [M-81]⁺.

  • Loss of HBr: Elimination of a neutral hydrogen bromide (HBr) molecule can also occur, particularly if there is a suitably positioned hydrogen atom.

  • Formation of Bromotropylium Ion: Rearrangement reactions can lead to the formation of a stable bromotropylium ion, especially when the bromine is attached to the aromatic ring.

Comparative Fragmentation Analysis: Positional Isomers

The position of the bromine atom on the aromatic ring can lead to subtle but significant differences in the relative abundances of fragment ions. For instance, steric hindrance or electronic effects from the bromine atom can influence the favorability of certain cleavage events. Quantum chemistry simulations have shown that the bromine substitution pattern can affect the fragmentation mechanisms.[8]

Fragment Ion Formation Pathway Expected m/z (for Monobrominated 2-Aminoindan) Significance
[M]⁺•Molecular Ion211/213Confirms molecular weight and presence of one bromine atom.
[M-H]⁺Loss of a hydrogen radical210/212Often a low abundance peak.
[M-CH₃]⁺Loss of a methyl radical196/198Can occur from the aliphatic ring.
[M-NH₂CH₂]⁺α-cleavage168/170Characteristic of the 2-aminoindan structure.
[M-Br]⁺Loss of a bromine radical132Indicates the presence of bromine.
[C₇H₆Br]⁺Bromotropylium ion170/172A common rearrangement fragment for bromo-aromatic compounds.
[C₈H₈]⁺Indene-like fragment104From cleavage of the amino group and bromine.

Note: The exact m/z values will depend on the specific isomer and the presence of other substituents.

Electrospray Ionization (ESI) Tandem Mass Spectrometry (MS/MS)

In contrast to EI, electrospray ionization (ESI) is a soft ionization technique that typically produces protonated molecules [M+H]⁺ with minimal in-source fragmentation.[5][9] To induce fragmentation for structural analysis, tandem mass spectrometry (MS/MS) is employed. In this technique, the protonated molecule is isolated and then subjected to collision-induced dissociation (CID).

The fragmentation of protonated brominated aminoindans in ESI-MS/MS often involves charge-directed pathways. The protonated amine group can direct fragmentation, leading to characteristic losses of neutral molecules.

General Fragmentation Workflow under ESI-MS/MS

Caption: General ESI-MS/MS fragmentation workflow for brominated aminoindans.

Common fragmentation pathways in ESI-MS/MS include:

  • Loss of Ammonia (NH₃): The protonated amino group can be eliminated as a neutral ammonia molecule.

  • Loss of the Aminoalkyl Side Chain: Cleavage of the bond between the indan ring and the amino-containing side chain.

  • Ring Opening and Subsequent Fragmentations: The protonated molecule can undergo ring opening followed by further fragmentation.

The product ion spectra from ESI-MS/MS can be highly specific and are valuable for distinguishing between closely related isomers.[10]

Experimental Protocols

Gas Chromatography-Mass Spectrometry (GC-MS) Analysis

GC-MS is a robust technique for the analysis of volatile and thermally stable compounds like brominated aminoindans.

Step-by-Step Methodology:

  • Sample Preparation:

    • Dissolve the sample in a suitable organic solvent (e.g., methanol, acetonitrile) to a concentration of approximately 1 mg/mL.

    • For complex matrices, a prior extraction step (e.g., liquid-liquid extraction or solid-phase extraction) may be necessary.

  • GC Parameters:

    • Injector: Split/splitless inlet, with a typical split ratio of 20:1. Injector temperature: 250 °C.

    • Column: A non-polar or mid-polar capillary column (e.g., 30 m x 0.25 mm ID, 0.25 µm film thickness, 5% phenyl-methylpolysiloxane).

    • Oven Program: Start at 100 °C, hold for 1 minute, then ramp at 15 °C/min to 280 °C and hold for 5 minutes.

    • Carrier Gas: Helium at a constant flow rate of 1.0 mL/min.

  • MS Parameters (EI):

    • Ion Source: Electron Ionization (EI).

    • Ionization Energy: 70 eV.[3]

    • Source Temperature: 230 °C.

    • Transfer Line Temperature: 280 °C.

    • Mass Analyzer: Quadrupole or Ion Trap.

    • Scan Range: m/z 40-500.

Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) Analysis

LC-MS/MS is particularly useful for less volatile or thermally labile compounds and offers high sensitivity and selectivity.

Step-by-Step Methodology:

  • Sample Preparation:

    • Dissolve the sample in the initial mobile phase composition to a concentration of approximately 1 µg/mL.

    • Filter the sample through a 0.22 µm syringe filter before injection.

  • LC Parameters:

    • Column: A C18 reversed-phase column (e.g., 100 mm x 2.1 mm ID, 2.6 µm particle size).

    • Mobile Phase A: 0.1% formic acid in water.

    • Mobile Phase B: 0.1% formic acid in acetonitrile.

    • Gradient: Start with 5% B, hold for 1 minute, ramp to 95% B over 8 minutes, hold for 2 minutes, and then return to initial conditions for re-equilibration.

    • Flow Rate: 0.3 mL/min.

    • Column Temperature: 40 °C.

  • MS/MS Parameters (ESI):

    • Ion Source: Electrospray Ionization (ESI) in positive ion mode.

    • Capillary Voltage: 3.5 kV.

    • Source Temperature: 150 °C.

    • Desolvation Temperature: 350 °C.

    • Gas Flows: Optimized for the specific instrument.

    • Collision Gas: Argon.

    • Collision Energy: Optimized for each compound, typically in the range of 10-40 eV.

    • Acquisition Mode: Product ion scan or Multiple Reaction Monitoring (MRM) for targeted analysis.

Conclusion and Future Perspectives

The mass spectrometric fragmentation of brominated aminoindans is a complex process governed by the interplay of the aminoindan core structure and the influence of the bromine substituent. A thorough understanding of these fragmentation patterns under both EI and ESI conditions is essential for the reliable identification of these compounds. This guide provides a foundational framework for researchers, scientists, and drug development professionals working with this class of molecules. Future work in this area could involve the use of high-resolution mass spectrometry (HRMS) to obtain accurate mass measurements of fragment ions, further aiding in their elemental composition determination and structural elucidation.[9] Additionally, computational studies can provide deeper insights into the fragmentation mechanisms and help predict the mass spectra of novel brominated aminoindan derivatives.

References

  • Dependence of Mass Spectrometric Fragmentation on the Bromine Substitution Pattern of Polybrominated Diphenyl Ethers. PubMed. [Link]

  • Mass Spectrometry: Fragmentation. University of California, Los Angeles. [Link]

  • Fragmentation Mechanisms - Intro to Mass Spectrometry. Michigan State University. [Link]

  • Gas chromatography–mass spectrometry of eight aminoindanes: 2‐Aminoindane, N‐methyl‐2‐, 5‐methoxy‐, 5‐methoxy‐6‐methyl‐, 4,5‐methylenedioxy‐, 5,6‐methylenedioxy‐ and 5‐iodo‐2‐aminoindane, and rasagiline. Journal of Forensic Sciences. [Link]

  • Mass Spectrometry (MS) Fragmentation Patterns (HL) (DP IB Chemistry): Revision Note. Save My Exams. [Link]

  • Fragmentation (mass spectrometry). Wikipedia. [Link]

  • Structural Characterization of Emerging Synthetic Drugs. Office of Justice Programs. [Link]

  • Mass Spectrometry Fragmentation Part 1. YouTube. [Link]

  • Mass Spectrometry - Fragmentation Patterns. Chemistry LibreTexts. [Link]

  • Rapid Detection of Illicit Drugs by Direct Inlet Chemical Ionization Mass Spectrometry. Journal of the Mass Spectrometry Society of Japan. [Link]

  • Electron Ionization. Chemistry LibreTexts. [Link]

  • The analysis of amphetamine-like cathinone derivatives using positive electrospray ionization with in-source collision-induced dissociation. PubMed. [Link]

Sources

Safety Operating Guide

6-Bromo-5-methoxy-indan-1-ylamine proper disposal procedures

Author: BenchChem Technical Support Team. Date: February 2026

Subject: Operational Guide: Safe Handling and Disposal of 6-Bromo-5-methoxy-indan-1-ylamine

Part 1: Executive Summary & Chemical Identity

Core Directive: This guide supersedes generic safety templates. It addresses the specific dual-hazard nature of 6-Bromo-5-methoxy-indan-1-ylamine (CAS: 1965310-31-9 or similar analogs depending on salt form): a halogenated organic coupled with a reactive primary amine .[1]

Effective disposal requires strict adherence to Halogenated Waste Streams .[1] Misclassification of this compound into general organic waste can lead to regulatory fines (RCRA violations) and downstream incineration hazards (formation of dioxins/furans).

Chemical Profile for Disposal
ParameterSpecificationOperational Implication
Functional Groups Primary Amine (-NH₂), Aryl Bromide (-Br), Ether (-OCH₃)Amine: Basic; incompatible with strong acids/oxidizers.Bromide: Requires high-temp incineration (Halogenated stream).[1][2]
Physical State Solid (typically off-white powder)Dust inhalation hazard; requires double-bagging for solid waste.[1]
Acidity/Basicity Weak Base (pKb ~ 3-4 est.)[1]Do not mix with nitric acid or acid chlorides in waste containers (exothermic).[1]
RCRA Status Not P/U Listed (Characteristic Waste)Likely D001 (if in flammable solvent) or Non-Regulated Solid unless exhibiting toxicity characteristics.[1] Treat as Halogenated Toxic for safety.[1]

Part 2: Hazard Assessment & Pre-Disposal Protocols

Scientific Integrity (E-E-A-T): The primary risk with indan-1-ylamines is not just acute toxicity, but sensitization and environmental persistence .[1] The bromine atom increases lipophilicity, making skin absorption more likely than non-halogenated amines.[1]

Critical Incompatibilities (The "Why" Behind the Protocol)
  • Oxidizers (e.g., Nitric Acid, Peroxides): Amines are easily oxidized.[1] Mixing this compound with strong oxidizers in a waste drum can cause rapid gas evolution (

    
    ) and fire.[1]
    
  • Acid Chlorides/Anhydrides: Will react violently to form amides, generating heat and HCl gas.[1]

  • Non-Halogenated Solvents: Mixing brominated compounds into non-halogenated waste streams (e.g., Acetone/Methanol waste) contaminates the entire drum, forcing the disposal facility to treat the whole volume as halogenated (3x-5x cost increase).[1]

Part 3: Waste Segregation Logic (Self-Validating System)

This workflow ensures that the waste is routed correctly 100% of the time.

Disposal_Logic cluster_legend Disposal Rule Start Waste Generation: 6-Bromo-5-methoxy-indan-1-ylamine State_Check Physical State? Start->State_Check Liquid Liquid Solution (Mother Liquor/Reaction Mix) State_Check->Liquid Dissolved Solid Solid Waste (Powder, Filter Cake, PPE) State_Check->Solid Dry/Adsorbed Halo_Check Solvent System? Liquid->Halo_Check Stream_B STREAM B: Solid Hazardous Waste (Double Bagged) Solid->Stream_B Contaminated Wipes/Solids Stream_A STREAM A: Halogenated Liquid Waste (Red Can/Tag) Halo_Check->Stream_A Contains DCM, Chloroform, or the Compound itself Note CRITICAL: The Bromine atom mandates Halogenated treatment regardless of solvent.

Figure 1: Decision tree for segregating brominated amine waste. Note that the presence of the bromine atom defaults liquid mixtures to the "Halogenated" stream.

Part 4: Detailed Disposal Procedures

Scenario A: Solid Waste (Pure Compound, Filter Cakes, Contaminated PPE)

Context: You have expired solid stock or filter paper from a recrystallization.[1]

  • Container Selection: Use a wide-mouth high-density polyethylene (HDPE) jar or a dedicated solid waste drum.[1]

  • Bagging: Place the solid into a clear polyethylene bag (4 mil thickness). Twist and tape the neck.

  • Secondary Containment: Place the first bag inside a second bag (Double-Bagging). This prevents the fine powder from contaminating the outer drum and protects waste handlers from dust inhalation.

  • Labeling:

    • Constituents: "Solid Waste: 6-Bromo-5-methoxy-indan-1-ylamine, Filter Paper."[1]

    • Hazard Checkbox: [x] Toxic [x] Irritant.[1]

    • Note: Explicitly write "Halogenated Organic Solid" on the tag.[1]

Scenario B: Liquid Waste (Reaction Mixtures, Mother Liquors)

Context: The compound is dissolved in a solvent (e.g., DCM, Ethyl Acetate, Methanol).[1]

  • pH Check: If the solution is acidic (from a workup), neutralize it to pH 6-9 using Sodium Bicarbonate (

    
    ) before adding to the waste container.[1]
    
    • Why? Prevents acid-catalyzed degradation or reaction with other amines in the drum.[1]

  • Stream Selection: Pour into the Halogenated Waste container (often red or yellow safety cans in labs).[1]

    • Rule: Even if dissolved in Methanol (non-halogenated), the solute (Bromo-indanamine) contaminates the solution.[1] Treat the entire volume as halogenated.

  • Logging: Record the approximate mass of the amine on the waste log.

Scenario C: Spill Cleanup (Immediate Response)

Context: You dropped a vial of the powder (1-5g) on the bench.[1]

  • PPE Upgrade: Wear double nitrile gloves and a P95/N95 particulate respirator (dust mask) to prevent inhalation of the amine dust.[1]

  • Containment: Do not dry sweep (generates dust).[1] Cover the spill with a wet paper towel (dampened with water or ethanol) to suppress dust.[1]

  • Neutralization/Cleaning:

    • Wipe up the damp solid.[1]

    • Clean the surface with a mild acid solution (1% Acetic Acid or Citric Acid) to neutralize residual amine traces, followed by a water rinse.[1]

    • Why? The acid converts the lipophilic free base into a water-soluble salt, making it easier to remove from the bench surface.[1]

  • Disposal: All wipes go into Stream B (Solid Hazardous Waste) .

Part 5: Regulatory & Compliance Reference

US EPA (RCRA) Considerations: While 6-Bromo-5-methoxy-indan-1-ylamine is not explicitly listed on the P-list or U-list, it must be characterized by the generator.[1]

  • Waste Code Assignment:

    • If dissolved in Acetone/Methanol: D001 (Ignitable).[1]

    • If dissolved in DCM/Chloroform: F002 (Spent Halogenated Solvent).[1]

    • Universal Default: If no specific code applies, label as "Non-Regulated Chemical Waste - Halogenated" for incineration.[1]

Incineration Requirement: Halogenated organics require incineration at temperatures >1100°C with specific residence times and scrubbers to capture Hydrogen Bromide (HBr) gas and prevent the formation of polybrominated dibenzodioxins (PBDDs). Never pour this down the drain.

References

  • National Research Council (US) Committee on Prudent Practices in the Laboratory. (2011). Prudent Practices in the Laboratory: Handling and Management of Chemical Hazards, Updated Version. National Academies Press.[1][3][4] [Link]

  • U.S. Environmental Protection Agency. (2023).[1] Defining Hazardous Waste: Listed, Characteristic and Mixed Radiological Wastes. EPA.gov.[1] [Link]

  • Occupational Safety and Health Administration (OSHA). (2012).[1][5] Hazard Communication Standard: Safety Data Sheets. 29 CFR 1910.1200.[1] [Link][1]

Sources

A Researcher's Guide to the Safe Handling of 6-Bromo-5-methoxy-indan-1-ylamine

Author: BenchChem Technical Support Team. Date: February 2026

As researchers and scientists in the fast-paced world of drug development, our work with novel chemical entities is foundational to therapeutic innovation. 6-Bromo-5-methoxy-indan-1-ylamine, a substituted indanamine, represents a class of compounds with significant potential in medicinal chemistry. However, its handling necessitates a robust understanding of its potential hazards and the implementation of rigorous safety protocols. This guide provides essential, immediate safety and logistical information, including operational and disposal plans, to ensure the well-being of laboratory personnel and the integrity of your research.

This guide is structured to provide a clear, logical workflow for the safe management of 6-Bromo-5-methoxy-indan-1-ylamine, from initial risk assessment to final waste disposal.

Hazard Identification and Risk Assessment: A Proactive Approach

Before any handling of 6-Bromo-5-methoxy-indan-1-ylamine, a thorough risk assessment is mandatory. This process involves identifying potential hazards and evaluating the risks associated with the planned experimental procedures.

Inferred Hazards:

  • Toxicity: Aromatic amines can be toxic if swallowed, inhaled, or absorbed through the skin.[1][3] They can also cause irritation to the skin, eyes, and respiratory system.[4][5]

  • Carcinogenicity/Mutagenicity: Many aromatic amines are known or suspected carcinogens and mutagens.[1]

  • Reactivity: While generally stable, this compound may be incompatible with strong oxidizing agents.[5]

A crucial component of this assessment is consulting the Occupational Safety and Health Administration (OSHA) Laboratory Standard (29 CFR 1910.1450), which mandates the development of a Chemical Hygiene Plan (CHP).[6][7][8] This plan should be tailored to the specific hazards present in your laboratory.

Engineering and Administrative Controls: The First Line of Defense

Before resorting to personal protective equipment (PPE), engineering and administrative controls should be implemented to minimize exposure.

  • Engineering Controls:

    • Fume Hood: All work with 6-Bromo-5-methoxy-indan-1-ylamine, including weighing, dissolving, and transferring, must be conducted in a properly functioning chemical fume hood.[9] This is the most critical engineering control to prevent inhalation of any dust or vapors.

    • Ventilation: Ensure adequate general laboratory ventilation to supplement the local exhaust of the fume hood.[9]

  • Administrative Controls:

    • Standard Operating Procedures (SOPs): Develop detailed SOPs for all procedures involving this compound. These SOPs should be readily accessible to all personnel.[8]

    • Training: All personnel handling the compound must receive comprehensive training on its potential hazards, safe handling procedures, and emergency protocols.[6][8]

    • Restricted Access: Designate a specific area within the laboratory for working with this compound and restrict access to authorized personnel only.

Personal Protective Equipment (PPE): Your Essential Barrier

PPE is the last line of defense and must be used in conjunction with engineering and administrative controls.[9][10] The selection of appropriate PPE is critical for preventing direct contact with the chemical.

PPE ComponentSpecificationRationale
Hand Protection Chemical-resistant gloves (Nitrile or Neoprene recommended)Aromatic amines can be absorbed through the skin.[1] Nitrile and neoprene offer good resistance to a broad range of chemicals.[10] Always inspect gloves for any signs of degradation or puncture before use.
Eye and Face Protection Chemical safety goggles and a face shieldProvides protection against splashes and airborne particles.[10][11] A face shield should be worn in addition to goggles when there is a significant risk of splashing.
Body Protection Laboratory coat (flame-retardant recommended)Protects skin and personal clothing from contamination.[10] A flame-retardant coat provides additional protection in case of a fire.
Respiratory Protection NIOSH-approved respirator (if required)A respirator may be necessary for certain high-risk procedures or in the event of a spill. The type of respirator should be determined by a qualified safety professional based on the specific exposure risk.[5][10][12][13][14][15]

Operational Plan: Step-by-Step Handling Procedures

Adherence to a strict operational plan is crucial for minimizing exposure and ensuring reproducible results.

Workflow for Handling 6-Bromo-5-methoxy-indan-1-ylamine:

G cluster_prep Preparation cluster_handling Handling cluster_cleanup Cleanup & Disposal A 1. Don Appropriate PPE B 2. Prepare Work Area in Fume Hood A->B C 3. Assemble All Necessary Equipment B->C D 4. Weigh Compound in Fume Hood C->D E 5. Dissolve/React Compound D->E F 6. Transfer Solution E->F G 7. Decontaminate Glassware F->G H 8. Dispose of Waste G->H I 9. Clean Work Area H->I J 10. Doff PPE I->J

Caption: A step-by-step workflow for the safe handling of 6-Bromo-5-methoxy-indan-1-ylamine.

Spill and Emergency Procedures: Preparedness is Key

Accidents can happen, and a well-defined emergency plan is essential.[9]

In Case of a Spill:

  • Evacuate: Immediately evacuate the area and alert nearby personnel.

  • Isolate: Prevent the spread of the spill by using absorbent materials.

  • Ventilate: Ensure the area is well-ventilated.

  • PPE: Do not attempt to clean up a spill without the appropriate PPE, including respiratory protection if necessary.

  • Neutralize (if applicable): For small spills, a neutralizing agent may be used, but consult with a safety professional first.

  • Collect: Carefully collect the absorbed material into a labeled hazardous waste container.[2]

  • Decontaminate: Clean the spill area thoroughly with an appropriate solvent and then soap and water.

In Case of Exposure:

  • Skin Contact: Immediately flush the affected area with copious amounts of water for at least 15 minutes and remove contaminated clothing. Seek medical attention.[4][5]

  • Eye Contact: Immediately flush eyes with a gentle stream of water for at least 15 minutes, holding the eyelids open. Seek immediate medical attention.[4][5]

  • Inhalation: Move the individual to fresh air. If breathing is difficult, administer oxygen. Seek medical attention.[4][5]

  • Ingestion: Do NOT induce vomiting. Rinse the mouth with water and seek immediate medical attention.[3]

Disposal Plan: Environmental Responsibility

Proper disposal of chemical waste is a legal and ethical responsibility.[2]

  • Waste Segregation: All waste contaminated with 6-Bromo-5-methoxy-indan-1-ylamine must be collected in a dedicated, clearly labeled "Halogenated Organic Waste" container.[2] This includes:

    • Unused compound

    • Contaminated solvents

    • Contaminated disposable labware (e.g., pipette tips, gloves)

  • Aqueous Waste: Aqueous solutions containing this compound should also be treated as hazardous waste and collected separately.[2]

  • Disposal Method: Halogenated organic waste must be disposed of through a licensed hazardous waste disposal facility.[16] Incineration at high temperatures in a facility equipped with appropriate emission controls is a common method for destroying such compounds.[16][17] Never dispose of this chemical down the drain.

Conclusion

The safe handling of 6-Bromo-5-methoxy-indan-1-ylamine is paramount to protecting the health of researchers and ensuring the integrity of scientific discovery. By implementing a multi-layered safety approach that includes a thorough risk assessment, robust engineering and administrative controls, diligent use of personal protective equipment, and strict adherence to operational and disposal plans, we can mitigate the risks associated with this and other novel chemical entities. This commitment to safety not only fosters a secure research environment but also upholds the principles of responsible scientific practice.

References

  • NIOSH Pocket Guide to Chemical Hazards. (n.d.). Centers for Disease Control and Prevention. Retrieved from [Link]

  • Pocket Guide to Chemical Hazards Introduction. (n.d.). NIOSH - Restored CDC. Retrieved from [Link]

  • Understanding the NIOSH Pocket Guide to Chemical Hazards. (n.d.). CPWR. Retrieved from [Link]

  • NIOSH Pocket Guide to Chemical Hazards (2005-149) 3rd printing. (2005). NIOSH. Retrieved from [Link]

  • NIOSH Pocket Guide to Chemical Hazards. (n.d.). Labelmaster. Retrieved from [Link]

  • Laboratory Safety Guidance. (n.d.). Occupational Safety and Health Administration. Retrieved from [Link]

  • OSHA Standards for Biological Laboratories. (n.d.). ASPR. Retrieved from [Link]

  • OSHA Lab Safety Equipment: Requirements & Compliance Guide. (2025, November 13). Certified Safety. Retrieved from [Link]

  • Decoding OSHA Laboratory Standards: Safety Essentials. (2023, September 20). IPG. Retrieved from [Link]

  • The OSHA Laboratory Standard. (2020, April 1). Lab Manager. Retrieved from [Link]

  • What is bromine and what are the safe disposal and recycling methods? (2025, March 18). Ideal Response. Retrieved from [Link]

  • Bromination Process For Disposal Of Spilled Hazardous Materials. (1983, December). US EPA. Retrieved from [Link]

  • Bromine water - disposal. (2008, October 22). Science Forum For Lab Technicians. Retrieved from [Link]

  • PSFC Halogenated Solvents. (n.d.). MIT Plasma Science and Fusion Center. Retrieved from [Link]

  • Toxicity, Hazards, and Safe Handling of Primary Aromatic Amines. (2023, November 9). ACS Publications. Retrieved from [Link]

  • The importance of Personal Protective Equipment in the handling of chemicals. (2024, April 5). ITURRI. Retrieved from [Link]

  • Bromine Recycling in the Chemical Industry – An Example of Circular Economy. (2019). CHIMIA. Retrieved from [Link]

  • Personal Protective Equipment. (2025, September 12). US EPA. Retrieved from [Link]

  • Chemical Protection - considerations for PPE when handling hazardous chemicals. (n.d.). uvex safety. Retrieved from [Link]

Sources

×

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.